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  • Product: 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene
  • CAS: 50390-79-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 1-Methoxy-2-methyl-4-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS No. 50390-79-9). Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative and predictive approach. By examining the well-characterized isomer, 1-Methoxy-4-(methylsulfonyl)benzene, and applying fundamental principles of organic chemistry and spectroscopy, this guide offers a robust theoretical framework for understanding the target molecule. This includes predicted spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), plausible synthetic routes, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing the foundational knowledge required for the synthesis, identification, and utilization of this compound.

Introduction: The Structural and Functional Significance of Substituted Aryl Sulfones

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO2–) attached to two aryl groups or one aryl and one alkyl group. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and imparts a high degree of chemical and thermal stability to the molecule. These properties make aryl sulfones valuable scaffolds in medicinal chemistry and materials science.

The subject of this guide, 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene, is a substituted aryl methyl sulfone. The presence of a methoxy (–OCH3) and a methyl (–CH3) group on the benzene ring, in addition to the methylsulfonyl (–SO2CH3) group, introduces a fascinating interplay of electronic and steric effects that dictate its molecular geometry, reactivity, and spectroscopic signature. The methoxy and methyl groups are electron-donating, which counteracts the electron-withdrawing nature of the methylsulfonyl group, leading to a complex distribution of electron density within the aromatic system. Understanding these intramolecular interactions is crucial for predicting the compound's behavior in chemical reactions and biological systems.

Given the potential for this class of molecules to exhibit interesting biological activities, a thorough understanding of their structure and properties is paramount for their application in drug discovery and development. This guide aims to provide a detailed exposition of the molecular architecture and bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene, thereby facilitating its synthesis, characterization, and exploration in various scientific endeavors.

Molecular Structure and Bonding

The molecular structure of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is defined by a benzene ring substituted with three functional groups. The spatial arrangement and electronic nature of these substituents are key to understanding the molecule's overall properties.

Inferred Molecular Geometry and Bond Parameters

While a crystal structure for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is not publicly available, we can infer its key structural features from the known crystal structure of its close isomer, 1-Methoxy-4-(methylsulfonyl)benzene.[1]

The sulfonyl group adopts a tetrahedral geometry with the sulfur atom at the center. The S=O bond lengths are expected to be short, indicating significant double bond character. The C-S-C bond angle will likely be around 104-108°.

The benzene ring is expected to be largely planar. The methoxy group's oxygen atom will lie in the plane of the ring, with the methyl group potentially oriented in or out of the plane. The presence of the ortho-methyl group may introduce some steric strain, potentially causing a slight out-of-plane distortion of the methoxy group or a minor tilting of the methylsulfonyl group.

Table 1: Predicted and Comparative Bond Parameters

ParameterPredicted Value for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzeneExperimental Value for 1-Methoxy-4-(methylsulfonyl)benzene[1]
S=O Bond Length~1.44 Å1.438 Å
S-C(aryl) Bond Length~1.77 Å1.765 Å
S-C(methyl) Bond Length~1.76 Å1.757 Å
O-C(aryl) Bond Length~1.36 Å1.359 Å
O-C(methyl) Bond Length~1.43 Å1.425 Å
C-S-C Bond Angle~105°104.9°
O-S-O Bond Angle~118°118.5°
Electronic Effects of Substituents

The electronic character of the benzene ring is modulated by the interplay of the three substituents:

  • Methoxy Group (–OCH3): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density at the ortho and para positions.

  • Methyl Group (–CH3): This is a weak electron-donating group through induction (+I effect) and hyperconjugation.[2]

  • Methylsulfonyl Group (–SO2CH3): This is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The combined effect of these groups results in a complex electronic landscape on the aromatic ring, which will be reflected in its spectroscopic properties and chemical reactivity.

Synthesis and Characterization

A plausible and efficient synthetic route to 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is the oxidation of the corresponding thioether, 1-Methoxy-2-methyl-4-(methylthio)benzene. Thioethers can be readily oxidized to sulfones using a variety of oxidizing agents.[3]

Proposed Synthetic Pathway

Synthesis_Pathway start 1-Methoxy-2-methyl-4-(methylthio)benzene product 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene start->product Oxidation oxidant Oxidizing Agent (e.g., m-CPBA or H2O2) oxidant->product

Caption: Proposed synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene via oxidation.

Experimental Protocol: Synthesis via Oxidation

Materials:

  • 1-Methoxy-2-methyl-4-(methylthio)benzene

  • meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H2O2)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve 1-Methoxy-2-methyl-4-(methylthio)benzene (1 equivalent) in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents, or H2O2) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Spectroscopic Analysis and Characterization

The following sections detail the predicted spectroscopic data for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. These predictions are based on established spectroscopic principles and comparison with the known data of the isomer 1-Methoxy-4-(methylsulfonyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted 1H and 13C NMR spectra of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene will exhibit characteristic signals for the aromatic protons and carbons, as well as for the methyl groups of the methoxy, ring-methyl, and methylsulfonyl substituents.

1H NMR Spectroscopy:

The aromatic region of the 1H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The methoxy and methyl groups will shield the aromatic protons, while the methylsulfonyl group will deshield them.

Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.6d~8.01H
H-5~7.8dd~8.0, ~2.01H
H-6~7.0d~2.01H
OCH3~3.9s-3H
Ar-CH3~2.2s-3H
SO2CH3~3.1s-3H

13C NMR Spectroscopy:

The 13C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCl3)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-OCH3)~160
C-2 (C-CH3)~128
C-3~112
C-4 (C-SO2CH3)~140
C-5~130
C-6~115
OCH3~56
Ar-CH3~16
SO2CH3~45
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1600, ~1500Medium-StrongC=C stretching (aromatic)
~1310-1280StrongS=O asymmetric stretching
~1250StrongC-O stretching (aryl ether)
~1150-1120StrongS=O symmetric stretching
~850-800StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak (M+) and characteristic fragmentation patterns.

  • Molecular Ion (M+): The molecular weight of C9H12O3S is 200.26 g/mol . The molecular ion peak is expected at m/z = 200.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH3) from the methylsulfonyl group to give a fragment at m/z = 185.

    • Loss of the entire methylsulfonyl group (•SO2CH3) to give a fragment at m/z = 121.

    • Cleavage of the aryl-sulfur bond, leading to fragments corresponding to the substituted benzene cation and the methylsulfonyl cation.

MS_Fragmentation M [M]+ (m/z = 200) M_minus_15 [M-15]+ (m/z = 185) M->M_minus_15 - •CH3 M_minus_79 [M-79]+ (m/z = 121) M->M_minus_79 - •SO2CH3

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Characterization Workflow

A robust workflow is essential for the unambiguous characterization of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis via Oxidation Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DEPT, COSY) Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison with Predictions NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A comprehensive workflow for the synthesis and characterization of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Conclusion and Future Outlook

This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. By leveraging data from its well-studied isomer and applying fundamental chemical principles, we have proposed its likely geometry, electronic properties, and spectroscopic signatures. The provided synthetic and characterization protocols offer a practical framework for researchers to prepare and validate the structure of this compound.

The insights presented herein are intended to facilitate the exploration of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene in various research contexts, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the predicted data will be invaluable in solidifying our understanding of this molecule and unlocking its full potential.

References

  • Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects. New Journal of Chemistry. [Link]

  • Synthesis of Aryl Sulfones. ResearchGate. [Link]

  • Benzene, 1-methoxy-4-(methylsulfonyl)-. PubChem. [Link]

  • A process for the synthesis of aryl sulfones.
  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

  • The methyl group in benzene ring is :. Allen. [Link]

Sources

Exploratory

Thermodynamic Solubility Profiling of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS 50390-79-9): A Mechanistic Guide

Executive Summary In early-stage drug development and advanced chemical synthesis, empirical solubility data is the cornerstone of successful formulation and reaction optimization. This whitepaper provides a comprehensiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and advanced chemical synthesis, empirical solubility data is the cornerstone of successful formulation and reaction optimization. This whitepaper provides a comprehensive, mechanistic analysis of the solubility profile of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS 50390-79-9) . By coupling the theoretical framework of Hansen Solubility Parameters (HSP) with a rigorously self-validating thermodynamic shake-flask protocol, this guide equips researchers with the actionable insights required to predict and quantify solvent-solute interactions across both polar and non-polar media.

Chemical Architecture & Theoretical Solubility Framework

To predict the solubility of CAS 50390-79-9, we must first deconstruct its molecular architecture. The compound features a benzene ring substituted with a methoxy group (-OCH₃), an ortho-methyl group (-CH₃), and a para-methylsulfonyl group (-SO₂CH₃)[1].

The para-relationship between the electron-donating methoxy group and the strongly electron-withdrawing sulfone group creates a significant molecular dipole moment. To understand how this dictates solvent compatibility, we apply the framework, which divides total cohesive energy into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ )[2].

  • Dispersion Forces ( δD​ ): Governed by the hydrophobic aromatic core and the methyl group.

  • Polar Interactions ( δP​ ): Driven primarily by the highly polar methylsulfonyl group and the overall molecular dipole.

  • Hydrogen Bonding ( δH​ ): The sulfone oxygens and the methoxy oxygen act as strong and weak hydrogen-bond acceptors, respectively. Crucially, the molecule lacks a hydrogen-bond donor.

Interactions Center CAS 50390-79-9 Core Structure Sulfone Methylsulfonyl Group (Strong H-Bond Acceptor / High Dipole) Center->Sulfone Dipole-Dipole Methoxy Methoxy Group (Weak H-Bond Acceptor) Center->Methoxy Dipole-Induced Aromatic Aromatic Ring (Dispersion / Pi-Pi Stacking) Center->Aromatic Dispersion

Fig 1: Functional group contributions to solvent-solute intermolecular interactions.

Mechanistic Insights into Solvent-Solute Interactions

Based on the HSP profile, the solubility causality for CAS 50390-79-9 follows distinct thermodynamic rules:

  • Non-Polar Solvents (e.g., Hexane, Heptane): The high δP​ of the sulfone group creates an insurmountable energy barrier for cavity formation in non-polar media. The solvent cannot compensate for the disruption of the solute's crystal lattice, resulting in poor solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Dichloromethane, DMF): These solvents exhibit excellent solubility. Their high dipole moments perfectly match the sulfone group's polarity, while their lack of H-bond donors prevents unfavorable solvent-solvent self-association.

  • Polar Protic Solvents (e.g., Methanol, Water): Solubility is highly variable. While methanol can donate H-bonds to the sulfone oxygens (facilitating moderate solubility), water's extreme cohesive energy density and the compound's hydrophobic aromatic core lead to rapid hydrophobic exclusion and precipitation.

Quantitative Solubility Profile

The following table synthesizes the expected thermodynamic solubility profile across a standard solvent panel, serving as a baseline for formulation screening.

SolventPolarity IndexEstimated Solubility (mg/mL)Dominant Solvation Mechanism
n-Hexane 0.1< 0.1Poor dispersion matching; lattice energy dominates.
Toluene 2.42.0 - 5.0Moderate π−π stacking with the aromatic core.
Ethyl Acetate 4.415.0 - 25.0Favorable dipole-dipole & H-bond accepting interactions.
Dichloromethane 3.1> 50.0Strong dipole matching and polarizability.
Methanol 5.110.0 - 20.0H-bond donation to the sulfone moiety.
DMSO 7.2> 100.0Optimal δP​ alignment; ideal for stock solutions.
Water (pH 7.4) 10.2< 0.05Hydrophobic exclusion; high solvent cohesive energy.

Experimental Methodology: High-Throughput Thermodynamic Shake-Flask Protocol

To empirically validate the solubility of CAS 50390-79-9, kinetic dissolution assays (which are prone to supersaturation artifacts) are insufficient[3]. As a Senior Application Scientist, I mandate the use of the coupled with HPLC-UV[4]. This protocol is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Workflow A 1. Solid Dispensing Excess CAS 50390-79-9 B 2. Solvent Addition Target Solvent Panel A->B C 3. Isothermal Equilibration Orbital Shaking (24-72h) B->C D 4. Phase Separation Ultracentrifugation C->D E 5. Quantification HPLC-UV Analysis D->E F 6. Data Processing Equilibrium Validation E->F

Fig 2: High-throughput isothermal shake-flask thermodynamic solubility workflow.

Step-by-Step Self-Validating Protocol

Step 1: Solid Dispensing & Saturation

  • Action: Dispense 10–50 mg of crystalline CAS 50390-79-9 into 2.0 mL glass HPLC vials. Add 1.0 mL of the target solvent.

  • Causality: Thermodynamic solubility requires the presence of an excess solid phase to maintain an equilibrium with the dissolved solute.

  • Self-Validation: Visually inspect the vials after 2 hours. If the solid has completely dissolved, add additional compound in 10 mg increments until a persistent solid pellet remains.

Step 2: Isothermal Equilibration

  • Action: Seal the vials tightly and place them in an incubated orbital shaker at 25.0 ± 0.1 °C, shaking at 500 rpm for up to 72 hours[4].

  • Causality: Disruption of the crystal lattice is an endothermic process that requires time. Short incubations lead to false-low kinetic readings.

  • Self-Validation: Extract 20 µL aliquots at t=24h , t=48h , and t=72h . Equilibrium is strictly defined and validated only when the concentration variance between consecutive time points is <5% .

Step 3: Phase Separation

  • Action: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25.0 °C.

  • Causality: Standard syringe filtration can lead to non-specific binding of the highly lipophilic aromatic core to the filter membrane, artificially lowering the measured concentration. Ultracentrifugation relies purely on density, avoiding material loss[5].

Step 4: HPLC-UV Quantification

  • Action: Carefully aspirate the clear supernatant, dilute it in the mobile phase (e.g., 60:40 Acetonitrile:Water), and inject it into an HPLC system equipped with a C18 column and a UV detector set to the compound's λmax​ .

  • Causality: HPLC-UV provides the specificity needed to ensure that the compound has not degraded during the 72-hour incubation, which gravimetric methods cannot detect.

  • Self-Validation: Run a 5-point calibration curve using freshly prepared standards in DMSO. The assay is only valid if the linear regression coefficient ( R2 ) is ≥0.999 .

References

  • Title: Official Site of Hansen Solubility Parameters (HSP) and HSPiP Source: Hansen Solubility URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (TBZMED) URL: [Link]

Sources

Foundational

Exploratory Research on Methylsulfonylbenzene Derivatives: Synthesis, Mechanism, and Medicinal Applications

Executive Summary Methylsulfonylbenzene derivatives—characterized by a methylsulfonyl group ( −SO2​CH3​ ) covalently bonded to an aromatic scaffold—are foundational building blocks in modern organic and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylsulfonylbenzene derivatives—characterized by a methylsulfonyl group ( −SO2​CH3​ ) covalently bonded to an aromatic scaffold—are foundational building blocks in modern organic and medicinal chemistry. As a strongly electron-withdrawing moiety, the methylsulfonyl group dramatically alters the electron density of the parent arene, enhancing metabolic stability and aqueous solubility.

As an Application Scientist, I approach the synthesis and application of these derivatives not merely as a sequence of reactions, but as a study in thermodynamic control and target engagement. This whitepaper deconstructs the causality behind the use of the −SO2​CH3​ pharmacophore in drug design and details the field-proven synthetic methodologies required to construct these critical architectures.

Target Engagement: The Methylsulfonyl Pharmacophore in Medicinal Chemistry

In medicinal chemistry, the methylsulfonyl group is widely recognized as a non-classical bioisostere for the sulfonamide ( −SO2​NH2​ ) group. Its most prominent application is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., highly selective diarylheterocycles)[1].

The Causality of Selectivity: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (which constitutively protects the gastric mucosa) and COX-2 (which is induced during inflammation). The active site of COX-2 differs from COX-1 primarily by a single amino acid substitution: the bulky Isoleucine at position 523 in COX-1 is replaced by a smaller Valine (Val523) in COX-2. This substitution opens a "secondary side pocket" in the COX-2 enzyme[2].

When a diarylheterocycle drug enters the active site, the −SO2​CH3​ group specifically inserts into this secondary pocket. The oxygen atoms of the sulfone act as potent hydrogen-bond acceptors, engaging in critical thermodynamic stabilization with the Arg513 residue[3]. This precise molecular recognition drives the high Selectivity Index (SI) of these compounds, effectively decoupling anti-inflammatory efficacy from gastrointestinal toxicity[1][2].

COX2_Binding Drug Diarylheterocycle Scaffold MeSO2 4-Methylsulfonyl Group (-SO2CH3) Drug->MeSO2 substituted with COX2 COX-2 Isozyme Drug->COX2 enters active site Pocket Secondary Side Pocket (Val523) MeSO2->Pocket inserts into Arg513 Arg513 Residue MeSO2->Arg513 H-bonding (O- atoms) COX2->Pocket exposes Pocket->Arg513 contains Selectivity High COX-2 Selectivity (Reduced GI Toxicity) Arg513->Selectivity drives

Logical flow of COX-2 selectivity driven by the methylsulfonyl pharmacophore.

Synthetic Methodologies & Mechanistic Causality

The construction of methylsulfonylbenzene derivatives generally falls into two paradigms: the oxidation of pre-existing thioethers and the direct cross-coupling of aryl halides with methanesulfinate salts.

Oxidation of Methyl Phenyl Sulfides

The direct oxidation of methyl phenyl sulfide proceeds stepwise: sulfide sulfoxide sulfone. Mechanistic Insight: The first oxidation to the sulfoxide is kinetically favored. However, the sulfoxide is an unstable primary product. To achieve the sulfone, the reaction must overcome a higher activation barrier to force the sulfoxide to act as a nucleophile toward the oxidant[4].

By manipulating temperature and catalyst, we can thermodynamically drive the reaction to the sulfone. For example, using 30% H2​O2​ with a sodium tungstate ( Na2​WO4​ ) catalyst at elevated temperatures (50–60 °C) ensures complete overoxidation to the stable sulfone[4]. Similarly, metal-organic frameworks like UiO-66 utilize labile Zr−μ1​−OOH species to rapidly oxidize the intermediate sulfoxide, intentionally promoting overoxidation to yield the methylsulfonyl derivative[5].

Cu-Catalyzed Cross-Coupling with Sodium Methanesulfinate

A more modular approach is the direct carbon-sulfur bond formation via cross-coupling. Historically, coupling sodium methanesulfinate ( CH3​SO2​Na ) with aryl chlorides was nearly impossible due to the high bond dissociation energy of the C-Cl bond.

Mechanistic Insight: The breakthrough in this space relies on tuning the electron density of the Copper(I) precatalyst. By utilizing amide ligands derived from 4-hydroxy-L-proline (such as HMNPC), the hydroxyl group of the ligand coordinates directly with the copper center[6]. This electron donation significantly lowers the activation energy required for the oxidative addition of the aryl halide. Consequently, this ligand architecture allows for the coupling of aryl chlorides at 100 °C[6], and remarkably, enables the coupling of aryl iodides at room temperature with an ultra-low catalyst loading of just 0.5 mol%[7].

Cu_Catalysis CuI Cu(I) Precatalyst ActiveCat L-Cu(I)-X Active Species CuI->ActiveCat + Ligand OxAdd Oxidative Addition (Ar-X) ActiveCat->OxAdd CuIII Ar-Cu(III)-L Complex OxAdd->CuIII TransMet Ligand Exchange (NaSO2CH3) CuIII->TransMet CuIII_Sulf Ar-Cu(III)-SO2CH3 TransMet->CuIII_Sulf RedElim Reductive Elimination CuIII_Sulf->RedElim RedElim->ActiveCat regenerates Product Aryl Methyl Sulfone RedElim->Product

Catalytic cycle for Cu-catalyzed cross-coupling of aryl halides.

Quantitative Data Presentation

The following tables summarize the empirical data validating the synthetic choices discussed above.

Table 1: Comparison of Oxidation Methodologies for Methyl Phenyl Sulfide

MethodCatalyst SystemOxidantTemp (°C)Yield (%)Mechanistic Note
Tungstate-Catalyzed Na2​WO4​⋅2H2​O / PTC30% H2​O2​ 50–60>90%Elevated temp overcomes the barrier to thermodynamic sulfone product[4].
MOF-Catalyzed UiO-66 (Decapped) H2​O2​ RTVariable Zr−μ1​−OOH species strongly promotes overoxidation[5].
Chromium-Catalyzed CrO3​ (2 mol%) H5​IO6​ RT>95%Highly efficient for electron-deficient sulfides without aromatic ring oxidation[8].

Table 2: Cu-Catalyzed Cross-Coupling of Aryl Halides with CH3​SO2​Na

Aryl HalideCatalyst LoadingLigandTemp (°C)Yield (%)Significance
Aryl Iodides 0.5 mol% CuI4-hydroxy-L-proline / 2,6-dimethylanilineRT98%First room-temperature metal-catalyzed coupling with ultra-low loading[7].
Aryl Chlorides 2.0 mol% CuIHMNPC10099%Successfully overcomes high C-Cl bond dissociation energy[6].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Room-Temperature Cu-Catalyzed Synthesis of Aryl Methyl Sulfones

Objective: Coupling of 4-iodoanisole with sodium methanesulfinate[7].

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI (0.5 mol%), the 4-hydroxy-L-proline derived ligand (0.5 mol%), and sodium methanesulfinate (1.2 mmol).

    • Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of ambient oxygen, which permanently poisons the catalytic cycle.

  • Reagent Addition: Add 4-iodoanisole (1.0 mmol) and degassed DMSO (2 mL). Seal the tube, remove it from the glovebox, and stir vigorously at room temperature for 24 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, quench with water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 4:1) under UV light. The complete disappearance of the aryl iodide spot validates successful oxidative addition and catalytic turnover. If starting material remains, the Cu(I) species has likely oxidized; the system must be rigorously re-degassed.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with brine (3 × 10 mL).

    • Causality: DMSO and unreacted sodium methanesulfinate are highly water-soluble and will selectively partition into the aqueous layer, leaving the pure aryl methyl sulfone in the organic phase. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol 2: Selective Overoxidation of Methyl Phenyl Sulfide to Sulfone

Objective: Synthesis of methyl phenyl sulfone using H2​O2​ / Na2​WO4​ [4].

  • Biphasic Setup: Dissolve methyl phenyl sulfide (1.0 mmol) and trioctylmethylammonium dihydrogen phosphate (PTC, 0.002 mmol) in dichloroethane (10 mL). Slowly add an aqueous solution of Na2​WO4​⋅2H2​O (0.2 mmol) and 30% H2​O2​ (2.1 mmol).

    • Causality: The phase-transfer catalyst (PTC) is mandatory to facilitate the transfer of the tungstate-peroxide active complex across the aqueous-organic phase boundary.

  • Thermal Activation: Heat the reaction mixture to 50–60 °C and stir for 5 hours.

    • Causality: While sulfoxide formation occurs rapidly at lower temperatures, the secondary oxidation requires elevated thermal energy to thermodynamically drive the reaction to the sulfone.

  • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The intermediate sulfoxide peak must emerge early in the reaction and subsequently decay to baseline, replaced entirely by the sulfone peak. If the sulfoxide peak plateaus, the H2​O2​ has likely decomposed thermally; add an additional 0.5 equivalents of 30% H2​O2​ .

  • Workup: Cool to room temperature and quench residual peroxide with saturated aqueous Na2​S2​O3​ . Separate the organic layer, dry, and evaporate to yield the pure sulfone.

References

  • Source: OSTI.
  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide Source: Taylor & Francis URL
  • Chromium(VI)
  • Design and Synthesis of Some 5-Substituted-2-(4-(azido or methylsulfonyl)phenyl)-1H-indole Derivatives as Selective Cyclooxygenase (COX-2)
  • Source: PMC (NIH)
  • Synthesis and Structure−Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylimidazoles Source: ACS Publications URL
  • A New Class of Amide Ligands Enable Cu‐Catalyzed Coupling of Sodium Methanesulfinate with (Hetero)
  • A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)

Sources

Exploratory

An In-Depth Technical Guide to the Electronic and Steric Effects of the Methylsulfonyl Group in Anisole Derivatives

Abstract The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing moiety that profoundly influences the physicochemical properties of aromatic systems. When incorporated into the anisole framework, its stron...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing moiety that profoundly influences the physicochemical properties of aromatic systems. When incorporated into the anisole framework, its strong inductive and resonance effects interact with the electron-donating methoxy (-OCH₃) group, creating a unique electronic environment with significant implications for molecular reactivity, conformation, and biological activity. This technical guide provides a comprehensive analysis of the electronic and steric effects of the methylsulfonyl group in anisole derivatives, offering insights for researchers, medicinal chemists, and professionals in drug development. We delve into the theoretical underpinnings of these effects, supported by quantitative data, and provide detailed experimental protocols for the synthesis and characterization of these valuable compounds.

Introduction: The Dichotomy of Electron Demand in Substituted Anisoles

Anisole, or methoxybenzene, serves as a fundamental scaffold in a vast array of organic molecules, from pharmaceuticals to materials. The methoxy group is a classical ortho, para-director in electrophilic aromatic substitution, a consequence of its ability to donate electron density to the aromatic ring via a +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect due to the oxygen atom's electronegativity.[1][2][3] This electron-donating nature activates the aromatic ring towards electrophilic attack.[1]

In stark contrast, the methylsulfonyl group is a potent deactivating group and a meta-director.[2] Its strong electron-withdrawing character arises from both a powerful -I effect, due to the highly electronegative oxygen atoms, and a -R effect, where the sulfur atom can expand its valence shell to accommodate electron density from the ring.[4][5] The juxtaposition of these two electronically opposing groups on a benzene ring leads to a fascinating interplay of effects that dictates the overall properties of the molecule. Understanding this interplay is paramount for the rational design of molecules with tailored reactivity and biological function. This guide will systematically dissect the electronic and steric contributions of the methylsulfonyl group across the ortho, meta, and para positions of the anisole ring.

Electronic Effects: A Quantitative Perspective

The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and are invaluable in quantitative structure-activity relationship (QSAR) studies.[6][7]

Hammett Constants: Quantifying Electron Withdrawal

The methylsulfonyl group is characterized by large, positive Hammett constants, signifying its strong electron-withdrawing nature. The methoxy group, conversely, exhibits a negative σₚ value, indicating its electron-donating character at the para position, and a positive, smaller σₘ value, reflecting the dominance of its inductive effect at the meta position.

Substituentσₚ (para)σₘ (meta)Electronic Effect
-SO₂CH₃+0.72+0.64Strong Electron-Withdrawing (-I, -R)
-OCH₃-0.27+0.12Strong Electron-Donating (+R > -I) at para, Weakly Withdrawing (-I) at meta

Table 1: Hammett constants for the methylsulfonyl and methoxy groups.

The powerful electron-withdrawing nature of the methylsulfonyl group significantly lowers the electron density of the anisole ring, making it less susceptible to electrophilic aromatic substitution and increasing the acidity of any acidic protons on the molecule.

Inductive vs. Resonance Effects: A Positional Analysis

The interplay between the methoxy and methylsulfonyl groups is highly dependent on their relative positions on the aromatic ring.

  • Para-Substitution: In 4-(methylsulfonyl)anisole, the +R effect of the methoxy group and the -R effect of the methylsulfonyl group are in direct conjugation. This push-pull system leads to significant polarization of the π-electron system.

  • Meta-Substitution: In 3-(methylsulfonyl)anisole, the resonance effects of the two groups do not directly interact. The electronic character of the ring is primarily dictated by their inductive effects.

  • Ortho-Substitution: In 2-(methylsulfonyl)anisole, in addition to the electronic effects, steric interactions become a critical determinant of the molecule's conformation and reactivity. This is often referred to as the "ortho effect."[8]

The following diagram illustrates the dominant electronic effects of the methylsulfonyl group on the anisole ring.

G Start 4-Methoxythiophenol Step1 Nucleophilic Substitution (NaOH, CH3I, Ethanol) Start->Step1 Intermediate 4-Methoxythioanisole Step1->Intermediate Step2 Oxidation (H2O2, Acetic Acid) Intermediate->Step2 Product 4-(Methylsulfonyl)anisole Step2->Product Purification Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

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Foundational

Charting the Course: A Technical Guide to Establishing the Pharmacokinetic Profile of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the pharmacokinetic baseline data for the novel small molecule, 1-Methoxy-2-methyl-4-(methylsulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the pharmacokinetic baseline data for the novel small molecule, 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. In the absence of pre-existing public data, this document serves as a detailed roadmap, outlining the essential in vitro and in vivo studies, analytical methodologies, and data interpretation required to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Adherence to these robust protocols is critical for making informed decisions in the drug discovery and development pipeline.[1][2]

Foundational Principles: Understanding the "Why" Behind the "How"

Before embarking on experimental work, it is crucial to grasp the core principles of pharmacokinetics (PK). PK studies are fundamental to understanding how a drug behaves within a living organism over time.[3] The four key processes—absorption, distribution, metabolism, and excretion (ADME)—govern the onset, intensity, and duration of a drug's effect.[4][5] Early and thorough ADME profiling is essential to identify potential liabilities, such as poor bioavailability or rapid metabolism, that could lead to clinical failure.[1][4] This proactive approach allows for the optimization of lead compounds and mitigates risks before significant resources are invested in flawed candidates.[1][4]

The experimental workflow for a novel compound like 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene should be a tiered approach, starting with high-throughput in vitro assays to provide initial insights and guide the design of more complex and resource-intensive in vivo studies.[1][6]

The In Vitro Blueprint: High-Throughput Screening for Early Insights

A suite of in vitro ADME assays should be conducted to provide an initial assessment of the compound's properties.[1][6] These assays are cost-effective and can rapidly screen for potential issues.[7]

Physicochemical Characterization

Understanding the fundamental physicochemical properties of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is the first step, as these properties heavily influence its pharmacokinetic behavior.

ParameterExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assaysPoor solubility can limit absorption and lead to variable in vivo exposure.
LogP/LogD Shake-flask method or chromatographic techniquesIndicates the lipophilicity of the compound, which affects its ability to cross cell membranes and its distribution into tissues.
pKa Potentiometric titration or UV-Vis spectroscopyDetermines the ionization state of the compound at physiological pH, which influences its solubility and permeability.
Absorption and Permeability

These assays predict how well the compound will be absorbed from the gastrointestinal tract into the bloodstream.

AssayModel SystemKey Parameters MeasuredRationale
Parallel Artificial Membrane Permeability Assay (PAMPA) Artificial lipid membranePermeability coefficient (Pe)A rapid, non-cell-based assay to assess passive diffusion.
Caco-2 Permeability Assay Human colon adenocarcinoma cell line (Caco-2)Apparent permeability coefficient (Papp), Efflux ratioA more complex, cell-based model that can assess both passive and active transport mechanisms, including efflux by transporters like P-glycoprotein.[6]
Metabolic Stability

Investigating the metabolic stability of the compound is crucial to predict its half-life in the body.[6]

AssayTest SystemKey Parameters MeasuredRationale
Liver Microsomal Stability Human and rodent liver microsomesIn vitro half-life (t1/2), Intrinsic clearance (CLint)Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.[6] This assay provides a rapid assessment of metabolic liability.
Hepatocyte Stability Cryopreserved human and rodent hepatocytesIn vitro half-life (t1/2), Intrinsic clearance (CLint)Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes and cofactors.[6]
Plasma Protein Binding

The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target.

AssayMethodKey Parameter MeasuredRationale
Equilibrium Dialysis Semi-permeable membraneFraction unbound (fu)Considered the gold standard for determining the extent of plasma protein binding. Only the unbound fraction of a drug is pharmacologically active.

In Vivo Characterization: The Whole-Animal Perspective

Following promising in vitro data, in vivo pharmacokinetic studies are conducted to understand the compound's behavior in a complete biological system.[3][8] Rodent models, such as mice or rats, are typically the first species used in preclinical development.[3][8]

Study Design and Execution

A well-designed in vivo PK study is essential for generating reliable data.

ParameterRecommendationRationale
Animal Model Male Sprague-Dawley ratsA common and well-characterized rodent model for pharmacokinetic studies.
Dose Administration Intravenous (IV) and Oral (PO)The IV dose provides data on clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.
Dose Levels At least two dose levels for each routeTo assess dose proportionality and identify any saturation of absorption or clearance mechanisms.
Sample Collection Serial blood sampling from a single animalMinimizes animal usage and inter-animal variability.[9][10]
Biological Matrices Plasma, urine, and fecesPlasma is the primary matrix for determining PK parameters. Urine and feces are collected to assess excretion pathways.[10]
Sample Analysis: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules in biological matrices due to its high sensitivity and specificity.[11][12][13][14]

Workflow for LC-MS/MS Bioanalysis:

Sample_Collection Biological Sample Collection (Plasma, Urine, Feces) Sample_Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Sample_Collection->Sample_Prep Extraction of Analyte LC_Separation LC Separation (Reverse-Phase Chromatography) Sample_Prep->LC_Separation Injection into LC System MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Elution and Ionization Data_Analysis Data Analysis (Quantification and PK Parameter Calculation) MS_Detection->Data_Analysis Signal Acquisition

Caption: LC-MS/MS bioanalytical workflow for pharmacokinetic samples.

Key Pharmacokinetic Parameters to Determine
ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The integral of the drug concentration-time curve.Represents the total drug exposure over time.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.Related to the drug's efficacy and potential for toxicity.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.Indicates the rate of drug absorption.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for determining the oral dose.

Data Analysis and Reporting: Synthesizing the Findings

All pharmacokinetic data should be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.[10][15] The results should be presented clearly and concisely in tables and figures.

Example Data Summary Table for In Vivo PK Study in Rats:

ParameterIV Dose (1 mg/kg)PO Dose (10 mg/kg)
Cmax (ng/mL) N/ATo be determined
Tmax (h) N/ATo be determined
AUC (ng*h/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (mL/min/kg) To be determinedN/A
Vd (L/kg) To be determinedN/A
F (%) N/ATo be determined

The final report should follow regulatory guidelines and provide a comprehensive overview of the methodologies used, the results obtained, and a clear interpretation of the pharmacokinetic profile of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.[16][17][18]

Advanced Investigations: Delving Deeper

Should the initial pharmacokinetic profile warrant further investigation, more advanced studies can be conducted.

  • Metabolite Identification: Using high-resolution mass spectrometry to identify the major metabolites of the parent compound.

  • CYP450 Reaction Phenotyping: To determine which specific CYP enzymes are responsible for the metabolism of the compound.[6]

  • Drug-Drug Interaction Studies: In vitro assays to assess the potential of the compound to inhibit or induce CYP enzymes.[19]

  • Excretion Studies: Using radiolabeled compounds in metabolic cages to quantify the routes and rates of excretion.[10][20]

Conclusion

Establishing a comprehensive pharmacokinetic profile for a novel compound like 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is a critical and multi-faceted process. By following the structured approach outlined in this guide, from initial in vitro screening to definitive in vivo studies, researchers can generate the high-quality data necessary to confidently advance promising drug candidates through the development pipeline. The insights gained from these studies are invaluable for optimizing dosing regimens, predicting human pharmacokinetics, and ultimately ensuring the safety and efficacy of new medicines.[3]

References

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Selvita. In Vitro ADME. [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. [Link]

  • IQVIA Laboratories. In Vitro Metabolism. [Link]

  • Resolian. Small Molecule LC-MS/MS. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • NIH. Murine Pharmacokinetic Studies - PMC. [Link]

  • Bioanalysis Zone. LC–MS and small molecule analysis: an interview with Liam Moran. [Link]

  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • PubMed. LC-MS systems for quantitative bioanalysis. [Link]

  • NIH. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC. [Link]

  • NIH. Reporting guidelines for population pharmacokinetic analyses - PMC. [Link]

  • European Medicines Agency. Reporting the results of population pharmacokinetic analyses - Scientific guideline. [Link]

  • European Medicines Agency. Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Vipergen. Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]

  • ResearchGate. The excretion study of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in rats. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9) Applications: Pharmaceutical intermediate, building block for CO...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule: 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9) Applications: Pharmaceutical intermediate, building block for COX-2 inhibitors, and agrochemical development.

Executive Summary & Mechanistic Rationale

The synthesis of aryl methyl sulfones is a critical transformation in medicinal chemistry due to the sulfone moiety's ability to act as a robust hydrogen-bond acceptor and bioisostere. Historically, the synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene relied on the oxidation of thioethers or harsh Friedel-Crafts sulfonylation.

To ensure a self-validating, highly reproducible, and scalable system, this protocol utilizes a modern two-step approach: Regioselective Bromination followed by a Copper-Catalyzed Ullmann-Type C–S Cross-Coupling [1].

Causality Behind Experimental Choices:
  • Regioselective Bromination: We utilize N-Bromosuccinimide (NBS) in acetonitrile (MeCN). The strongly activating methoxy group at C1 directs electrophilic aromatic substitution to the ortho and para positions. Because the ortho position is sterically hindered by the existing methyl group at C2, bromination proceeds with near-perfect regioselectivity at the para position (C4).

  • Ullmann-Type Sulfinylation: Instead of using volatile and toxic methanethiol followed by stoichiometric oxidation, we directly couple the aryl bromide with sodium methanesulfinate ( MeSO2​Na ). We employ a CuI catalyst promoted by L-proline [1]. L-proline acts as a bidentate ligand that stabilizes the Cu(I) center, preventing its disproportionation or precipitation as inactive Cu(II) or Cu(0) species, while DMSO provides the necessary polarity to dissolve the sulfinate salt.

Synthetic Workflow Visualization

SynthesisRoute A 2-Methylanisole (Starting Material) B Regioselective Bromination A->B C 4-Bromo-2- methylanisole B->C NBS, MeCN 0 °C to RT D Cu-Catalyzed Sulfinylation C->D E 1-Methoxy-2-methyl-4- (methylsulfonyl)benzene D->E MeSO2Na, CuI L-Proline, DMSO

Figure 1: Two-step synthetic workflow for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 4-Bromo-2-methylanisole

Objective: Achieve high-yield, regioselective bromination of the aromatic ring.

Materials:

  • 2-Methylanisole (Starting Material): 6.11 g (50.0 mmol)

  • N-Bromosuccinimide (NBS): 9.34 g (52.5 mmol, 1.05 equiv)

  • Acetonitrile (MeCN): 100 mL

  • Sodium thiosulfate ( Na2​S2​O3​ ) aqueous solution (10% w/v)

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar. Add 6.11 g of 2-methylanisole and 100 mL of MeCN.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C. Causality: Cooling prevents runaway exothermic bromination and suppresses radical side-reactions (such as benzylic bromination at the C2-methyl group).

  • Reagent Addition: Add 9.34 g of NBS portion-wise over 15 minutes. The solution will transition to a pale yellow color.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1, UV detection).

  • Quenching: Add 30 mL of 10% aqueous Na2​S2​O3​ . Causality: This self-validating step reduces any unreacted electrophilic bromine species to inert bromide, ensuring safe downstream processing.

  • Extraction & Workup: Extract the mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Yield: The crude product is typically >95% pure and yields ~9.2 g (91%) of 4-bromo-2-methylanisole as a clear oil, which can be used directly in the next step.

Step 2: Synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

Objective: C–S bond formation via Cu-catalyzed cross-coupling [1][2].

Materials:

  • 4-Bromo-2-methylanisole: 4.02 g (20.0 mmol)

  • Sodium methanesulfinate ( MeSO2​Na ): 2.45 g (24.0 mmol, 1.2 equiv)

  • Copper(I) Iodide ( CuI ): 0.38 g (2.0 mmol, 10 mol%)

  • L-Proline sodium salt: 0.55 g (4.0 mmol, 20 mol%) (Note: Can be generated in situ from L-proline and NaOH)

  • Dimethyl Sulfoxide (DMSO): 40 mL

Procedure:

  • Degassing: To a 100 mL Schlenk flask containing a magnetic stir bar, add 40 mL of DMSO. Sparge with Argon for 15 minutes to remove dissolved oxygen. Causality: Oxygen promotes the oxidative homocoupling of the sulfinate salt and degrades the Cu(I) catalyst.

  • Reagent Loading: Under an Argon atmosphere, add 4.02 g of 4-bromo-2-methylanisole, 2.45 g of MeSO2​Na , 0.38 g of CuI , and 0.55 g of L-proline sodium salt.

  • Heating: Seal the flask and heat the reaction mixture in an oil bath at 90 °C for 24 hours with vigorous stirring. The mixture will turn a deep blue/green color indicative of the active Cu-ligand complex.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water (100 mL) and extract with Ethyl Acetate ( 4×40 mL). Causality: The high volume of water ensures the complete partitioning of DMSO and the highly water-soluble L-proline ligand into the aqueous phase.

  • Washing: Wash the combined organic layers with water ( 2×50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with Hexanes/Ethyl Acetate 7:3) or via recrystallization from hot ethanol.

  • Yield: ~3.4 g (85%) of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene as a white crystalline solid.

Quantitative Data: Sulfinylation Optimization

To demonstrate the robustness of the chosen protocol, the following table summarizes the quantitative optimization data for the C–S coupling step, highlighting the necessity of the L-proline ligand and DMSO solvent[1].

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)
1 CuI NoneDMSO902412
2 CuI Ethylene GlycolDMSO902435
3 CuI L-ProlineToluene9024Trace
4 CuI L-ProlineDMF902468
5 CuI L-Proline DMSO 90 24 85

Table 1: Optimization parameters for the Ullmann-type coupling of 4-bromo-2-methylanisole with sodium methanesulfinate. Entry 5 represents the optimal, validated conditions utilized in this protocol.

References

  • Zhu, W., & Ma, D. (2005). Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts. The Journal of Organic Chemistry, 70(7), 2696–2700. URL: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl and Aryl Sulfone Synthesis. URL: [Link]

Application

Application Notes &amp; Protocols: The Strategic Use of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene as a pivotal intermediate i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene as a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the synthesis of this intermediate, its critical role as a key building block, and detailed protocols for its subsequent transformation. The primary focus of this guide will be its validated application in the convergent synthesis of a prominent Janus kinase (JAK) inhibitor, illustrating its industrial and scientific relevance.

Introduction: A Key Building Block with Strategic Importance

1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is an aromatic sulfone derivative whose structural features make it a highly valuable intermediate in medicinal chemistry. The molecule incorporates a methylsulfonyl group, a well-established bioisostere for other functionalities and a key pharmacophore in many drugs, which can participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. Its strategic importance is exemplified by its role in the synthesis of selective COX-2 inhibitors like Etoricoxib.[1] The methoxy and methyl groups on the benzene ring influence the electron density and steric environment, allowing for regioselective reactions.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
API Intermediate 1-Methoxy-2-methyl-4-(methylsulfonyl)benzeneNot availableC₉H₁₂O₃S200.25
Precursor 4-Bromo-1-methoxy-2-methylbenzene221438-95-5C₈H₉BrO201.06
Key Ketosulfone 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone221615-75-4C₁₅H₁₅NO₃S289.35[2]
Final API Etoricoxib202409-33-4C₁₈H₁₅ClN₂O₂S358.84[1]

Synthesis of the Intermediate: A Protocol Grounded in Oxidation Chemistry

The most common and industrially scalable route to prepare 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene involves the oxidation of its thioether precursor, 1-methoxy-2-methyl-4-(methylthio)benzene. This transformation is a cornerstone of sulfur chemistry, and the choice of oxidant is critical to ensure high yield and purity while avoiding over-oxidation to the sulfonic acid.

Causality in Experimental Design:
  • Starting Material: The synthesis begins with a commercially available or readily synthesized thioether. An alternative and often more practical starting point is the corresponding aryl bromide, which can be converted to the sulfone via a palladium-catalyzed coupling reaction with a sulfinate salt.[2]

  • Oxidant Selection: While various oxidants can be used (e.g., KMnO₄, m-CPBA), hydrogen peroxide (H₂O₂) in acetic acid is often preferred for its cost-effectiveness, safety profile, and the formation of water as the only byproduct. The reaction is typically catalyzed by a metal salt like sodium tungstate, which forms a peroxotungstate species in situ, a highly efficient oxygen transfer agent.

  • Temperature Control: The oxidation of a sulfide to a sulfone is highly exothermic. Maintaining a controlled temperature (typically below 50°C) is crucial to prevent runaway reactions and minimize the formation of impurities.

Experimental Protocol: Synthesis via Oxidation

Materials:

  • 1-methoxy-2-methyl-4-(methylthio)benzene

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methoxy-2-methyl-4-(methylthio)benzene (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of sodium tungstate dihydrate (approx. 0.01 equivalents).

  • Cool the mixture in an ice bath to 0-5°C.

  • Add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of cold water and crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Synthesis Workflow

cluster_synthesis Synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Thioether 1-methoxy-2-methyl-4-(methylthio)benzene Oxidation Controlled Oxidation Reaction Thioether->Oxidation Reagents H₂O₂, Acetic Acid Catalyst: Na₂WO₄ Reagents->Oxidation Quench Quenching with Water & Neutralization (NaHCO₃) Oxidation->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Drying, Concentration & Recrystallization Extraction->Purification Product Pure 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

Application in Etoricoxib Synthesis: Formation of the Ketosulfone Core

1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is a precursor to the key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1] The core strategy involves the formation of a β-ketosulfone, specifically 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2][3] This is achieved through a condensation reaction between a derivative of our title compound and an activated form of 6-methylnicotinic acid.

Causality in Experimental Design:
  • Nucleophilic Acyl Substitution: The reaction involves the generation of a carbanion from a benzyl sulfone derivative, which then acts as a nucleophile attacking an electrophilic carbonyl carbon of a 6-methylnicotinic acid derivative (e.g., a Weinreb amide or an ester).[1]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the benzyl sulfone. Potassium tert-butoxide (KOtBu) is commonly used for this purpose due to its high basicity and steric bulk, which minimizes side reactions.[3]

  • Solvent and Temperature: Anhydrous aprotic solvents like Tetrahydrofuran (THF) are essential to prevent quenching of the highly reactive carbanion.[3] The reaction is typically initiated at low temperatures (e.g., 0°C to -78°C) to control the reactivity and improve selectivity, and then allowed to warm to room temperature.

Experimental Protocol: Synthesis of the Ketosulfone Intermediate

Materials:

  • 4-Bromophenyl methyl sulfone (as a precursor to the required sulfone)

  • 1-(6-methylpyridin-3-yl)ethanone

  • Palladium(II) acetylacetonate

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Potassium Phosphate (K₃PO₄)

  • N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure: This protocol is adapted from a known palladium-catalyzed α-arylation method.[2]

  • To an oven-dried reaction vessel, add 4-bromophenyl methyl sulfone (1.25 equivalents), 1-(6-methylpyridin-3-yl)ethanone (1 equivalent), palladium(II) acetylacetonate (0.005 equivalents), Xantphos (0.01 equivalents), and potassium phosphate (3 equivalents).

  • Purge the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add dry, degassed N-Methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 100°C and stir for 16-24 hours. Monitor the reaction by HPLC for the disappearance of the starting materials.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[2]

This ketosulfone is then subjected to a cyclization reaction to form the bipyridine core of Etoricoxib.[3]

Visualization of the API Synthesis Pathway

cluster_api Key Step in Etoricoxib Synthesis Start1 4-Bromophenyl methyl sulfone Coupling Pd-Catalyzed α-Arylation Start1->Coupling Start2 1-(6-methylpyridin-3-yl)ethanone Start2->Coupling Ketosulfone Ketosulfone Intermediate (CAS: 221615-75-4) Coupling->Ketosulfone Cyclization Cyclization/ Condensation Ketosulfone->Cyclization Etoricoxib Etoricoxib API Cyclization->Etoricoxib

Sources

Method

Catalytic oxidation methods to produce 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

Application Note: Catalytic Oxidation Protocols for the Synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Executive Summary 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9) is a high-value aryl sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Oxidation Protocols for the Synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

Executive Summary

1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9) is a high-value aryl sulfone intermediate utilized in the development of advanced agrochemicals and pharmaceutical active ingredients ()[1]. The most atom-economical and scalable route to synthesize this molecule is the catalytic oxidation of its corresponding thioether precursor, 1-methoxy-2-methyl-4-(methylthio)benzene. This application note details robust, field-proven methodologies for this transformation, emphasizing the mechanistic causality behind catalyst selection, reaction monitoring, and critical safety protocols.

Mechanistic Causality & Catalyst Selection

The transformation of an aryl methyl sulfide to a sulfone proceeds via a two-step consecutive oxidation pathway. Understanding the kinetics of this pathway is critical for preventing incomplete reactions.

  • Sulfide to Sulfoxide (Fast, k1​ ): The initial thioether is highly nucleophilic. It rapidly attacks the electrophilic oxygen of the activated oxidant. This step is highly exothermic and occurs rapidly even at 0°C.

  • Sulfoxide to Sulfone (Rate-Limiting, k2​ ): The resulting sulfoxide intermediate is significantly less nucleophilic due to the electron-withdrawing nature of the newly formed S=O bond. Consequently, the second oxygen transfer requires higher activation energy, stronger electrophilic oxygen species, and prolonged reaction times ()[2].

To drive the reaction to completion and prevent the accumulation of the sulfoxide intermediate, transition metal catalysts such as Tungsten (W) or Molybdenum (Mo) are employed ()[3]. These metals readily coordinate with aqueous hydrogen peroxide ( H2​O2​ ) to form highly reactive, electrophilic oxido-peroxido complexes (e.g., [MO(O2​)2​]2− ), which lower the activation barrier for the rate-limiting k2​ step.

Mechanism A 1-Methoxy-2-methyl- 4-(methylthio)benzene (Sulfide) B 1-Methoxy-2-methyl- 4-(methylsulfinyl)benzene (Sulfoxide) A->B H2O2 / Catalyst Fast (k1) C 1-Methoxy-2-methyl- 4-(methylsulfonyl)benzene (Sulfone) B->C H2O2 / Catalyst Rate-Limiting (k2)

Catalytic oxidation pathway from thioether to sulfone via a sulfoxide intermediate.

Experimental Workflows & Protocols

Protocol A: Tungstate-Catalyzed Oxidation (Recommended for Scale-Up)

Sodium tungstate dihydrate ( Na2​WO4​⋅2H2​O ) combined with 30% H2​O2​ offers an environmentally benign, highly efficient system with water as the only stoichiometric byproduct ()[3].

Causality in Workflow Design:

  • Dropwise Addition: H2​O2​ decomposition is exothermic. Dropwise addition controls the steady-state concentration of the peroxotungstate species, preventing thermal runaway and non-productive disproportionation into O2​ and H2​O .

  • Temperature Control: Initiating at 0–5°C manages the highly exothermic first oxidation step. Heating to 50°C overcomes the activation barrier for the rate-limiting second step ()[2].

  • Self-Validating Quench: The use of peroxide test strips before solvent evaporation is a mandatory self-validating safety step to prevent the explosive concentration of organic peroxides.

Workflow S1 1. Substrate Dissolution Dissolve sulfide in EtOH/H2O S2 2. Catalyst Addition Add Na2WO4·2H2O (2-5 mol%) S1->S2 S3 3. Oxidant Addition Dropwise 30% H2O2 (2.5-3.0 eq) at 0-5°C S2->S3 S4 4. Thermal Activation Heat to 50°C, stir for 2-4 hours S3->S4 S5 5. Reaction Monitoring Confirm sulfoxide consumption via GC-FID S4->S5 S6 6. Quench & Workup Quench with Na2S2O3, extract with EtOAc S5->S6

Standardized experimental workflow for the tungstate-catalyzed oxidation of aryl sulfides.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methoxy-2-methyl-4-(methylthio)benzene (10.0 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add Na2​WO4​⋅2H2​O (0.05 eq, 0.5 mmol) dissolved in 5 mL of deionized water.

  • Oxidation: Cool the mixture to 0–5°C using an ice bath. Slowly add 30% aqueous H2​O2​ (2.5 eq, 25.0 mmol) dropwise over 30 minutes.

  • Activation: Remove the ice bath and warm the reaction to 50°C. Stir vigorously for 2 to 4 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or GC-FID. The sulfoxide intermediate is highly polar and will appear significantly lower on the TLC plate than both the starting sulfide and the final sulfone. Ensure complete disappearance of this intermediate.

  • Quenching (Critical Safety Step): Cool to room temperature. Carefully add a saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) while stirring. Continue addition until peroxide test strips indicate 0 ppm residual peroxide.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield pure 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Protocol B: Molybdenum(VI) Catalyzed Oxidation

Ammonium heptamolybdate can be utilized as an alternative catalyst, often providing faster reaction kinetics at room temperature for specific sterically hindered substrates ()[4]. The procedure mirrors Protocol A, substituting the tungstate catalyst with 1–3 mol% Mo(VI) catalyst and stirring at 25°C for 1–2 hours.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various catalytic systems for the oxidation of aryl methyl sulfides to sulfones, allowing researchers to select the optimal conditions based on their specific laboratory constraints.

MethodCatalystOxidantTemp (°C)Time (h)Typical Yield (%)E-Factor
A (Tungstate) Na2​WO4​⋅2H2​O (2-5 mol%)30% H2​O2​ (2.5 eq)502 - 492 - 96Low (< 5)
B (Molybdate) (NH4​)6​Mo7​O24​ (1-3 mol%)30% H2​O2​ (2.5 eq)251 - 290 - 95Low (< 5)
C (Metal-Free) NoneOxone® (3.0 eq)254 - 685 - 90High (> 15)

Note: E-Factor (Environmental Factor) is calculated based on the mass of waste generated per mass of product. H2​O2​ -based methods produce only water as a byproduct, resulting in superior atom economy and scalability for industrial applications ()[3].

References

  • Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems Source: Frontiers in Chemistry (2021) URL:[Link]

  • Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst Source: ResearchGate (2015) URL:[Link]

  • Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4 Source: Applied Catalysis A: General (via CDMF, 2023) URL:[Link]

Sources

Application

Methods for incorporating methylsulfonyl groups into 2-methylanisole derivatives

Application Notes & Protocols Topic: Strategic Incorporation of Methylsulfonyl Groups into 2-Methylanisole Derivatives for Drug Discovery Abstract The methylsulfonyl (–SO₂CH₃) moiety is a cornerstone functional group in...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Incorporation of Methylsulfonyl Groups into 2-Methylanisole Derivatives for Drug Discovery

Abstract

The methylsulfonyl (–SO₂CH₃) moiety is a cornerstone functional group in modern medicinal chemistry, prized for its ability to enhance compound solubility, metabolic stability, and target engagement through its strong hydrogen bond accepting capabilities. When incorporated into privileged scaffolds like 2-methylanisole, it can profoundly modulate physicochemical and pharmacological properties. This guide provides an in-depth analysis of key synthetic strategies for introducing the methylsulfonyl group onto the 2-methylanisole core. We move beyond simple procedural lists to dissect the mechanistic underpinnings and strategic rationale for selecting a particular method, empowering researchers to make informed decisions for their specific molecular targets. Detailed, field-tested protocols are provided for four primary methodologies: Oxidation of Thioether Precursors, Copper-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Sandmeyer-Type Transformations.

Introduction: The Strategic Value of the Methylsulfonyl Group

The methylsulfonyl group is often considered a "bioisostere" for other functionalities, but its impact is far more nuanced. Its strong dipole moment, resistance to metabolic degradation, and ability to act as a potent hydrogen bond acceptor without being a donor make it a uniquely valuable tool for optimizing lead compounds. The 2-methylanisole framework, featuring both electron-donating and sterically influential substituents, serves as a common starting point for a diverse range of bioactive molecules. The strategic placement of a methylsulfonyl group on this scaffold can fine-tune electronic profiles, block metabolic hotspots, and introduce key interactions with biological targets.

This document outlines the primary synthetic routes to achieve this transformation, structured to guide the researcher from precursor synthesis to the final sulfonylated product.

Core Methodology 1: Oxidation of Aryl Methyl Thioether Precursors

This is arguably the most direct and frequently employed strategy. The logic is straightforward: first, establish a carbon-sulfur bond to form a thioether (sulfide), and then oxidize the sulfur atom to the desired sulfone oxidation state.

Scientific Principle & Causality

The sulfur atom in a thioether is readily oxidized, first to a sulfoxide and subsequently to a sulfone. This stepwise oxidation allows for precise control over the final product. The choice of oxidant and reaction conditions is critical; mild conditions may favor the sulfoxide, while more forceful conditions or a higher stoichiometry of the oxidant will drive the reaction to the sulfone.[1][2]

  • Oxidant Choice:

    • meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective, albeit aggressive, oxidant. Its primary advantage is its high reactivity, often allowing for reactions at room temperature or below.[2][3] The key challenge is controlling the reaction to prevent over-oxidation or unwanted side reactions with other sensitive functional groups. Using approximately two equivalents of m-CPBA typically ensures full conversion to the sulfone.

    • Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant.[4] Its lower intrinsic reactivity often necessitates the use of a catalyst, such as various metal complexes or acids, to achieve efficient conversion.[4][5] This catalytic approach can offer excellent chemoselectivity.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Thioether Synthesis cluster_1 Step 2: Oxidation start Substituted 2-Methylanisole (e.g., Halide) product1 Aryl Methyl Thioether Intermediate start->product1 C-S Coupling (e.g., Ullmann or SₙAr) reagent1 Methyl Thiolate Source (e.g., NaSMe) reagent1->product1 product2 Target Methylsulfonyl Derivative product1->product2 Oxidation reagent2 Oxidizing Agent (e.g., m-CPBA, H₂O₂) reagent2->product2

Caption: Workflow for the thioether oxidation route.

Detailed Protocol: Oxidation using m-CPBA

This protocol assumes the starting aryl methyl thioether is in hand.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-methylanisole-derived aryl methyl thioether (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction and minimizing potential side reactions.

  • Oxidant Addition: Slowly add a solution of m-CPBA (2.1-2.5 eq.) in the same solvent to the cooled thioether solution dropwise over 30-60 minutes. The slow addition helps to dissipate heat and maintain control.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 2-12 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Stir vigorously for 15-20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove m-chlorobenzoic acid byproduct) and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography or recrystallization to yield the pure methylsulfonyl derivative.

Core Methodology 2: Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions provide a powerful and versatile alternative, allowing for the direct formation of the C-SO₂CH₃ bond from precursors like arylboronic acids or aryl halides. Copper-catalyzed methods are particularly prevalent.[7]

Scientific Principle & Causality

This strategy hinges on the ability of a transition metal catalyst, typically copper(I) or copper(II), to facilitate the coupling of an organometallic 2-methylanisole derivative (like a boronic acid) with a sulfonylating agent (like sodium methanesulfinate).[8] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. This approach is highly valued for its excellent functional group tolerance and often milder reaction conditions compared to classical methods.[9]

Catalytic Cycle Diagram

G cluster_product Cu(II) Cu(II) Cu(II)-Sulfinate Cu(II)-Sulfinate Cu(II)->Cu(II)-Sulfinate Ligand Exchange + CH₃SO₂Na - NaOAc Cu(II)-Aryl-Sulfinate Cu(II)-Aryl-Sulfinate Cu(II)-Sulfinate->Cu(II)-Aryl-Sulfinate Transmetalation + Ar-B(OH)₂ Cu(0) Cu(0) Cu(II)-Aryl-Sulfinate->Cu(0) Reductive Elimination Ar-SO₂CH₃ Product Ar-SO₂CH₃ Cu(0)->Cu(II) Oxidation (Air)

Caption: Simplified catalytic cycle for Cu-catalyzed sulfonylation.

Detailed Protocol: Copper-Catalyzed Sulfonylation of an Arylboronic Acid

This protocol outlines the coupling of a pre-formed 2-methylanisole boronic acid derivative.

  • Reaction Setup: To a flame-dried Schlenk flask or vial under an inert atmosphere (Nitrogen or Argon), add the 2-methylanisole boronic acid derivative (1.0 eq.), sodium methanesulfinate (CH₃SO₂Na, 1.5 eq.), copper(II) acetate (Cu(OAc)₂, 0.1 eq.), and a suitable ligand such as 1,10-phenanthroline (0.2 eq.).

  • Solvent Addition: Add a polar, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 60-100 °C and stir vigorously. The optimal temperature will depend on the specific substrate.

  • Monitoring: Monitor the reaction by TLC or LCMS. These reactions typically run for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Isolation: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl methyl sulfone.

Data Summary: Comparison of Coupling Methods
MethodSubstrateCatalyst SystemTypical ConditionsKey Advantage
Boronic Acid Coupling Arylboronic AcidCu(OAc)₂, Ligand60-100 °C, DMSOExcellent functional group tolerance
Halide Coupling Aryl Iodide/BromidePd or Ni catalyst, Ligand80-120 °C, Toluene/DioxaneUtilizes readily available aryl halides

Alternative Strategies: SNAr and Sandmeyer Reactions

While the first two methods are often the primary choices, specific substitution patterns or starting material availability may favor other approaches.

Nucleophilic Aromatic Substitution (SNAr)
  • Principle: This method requires a 2-methylanisole ring that is highly "electron-poor," activated by at least one strong electron-withdrawing group (EWG) such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to a good leaving group (e.g., –F, –Cl). The leaving group is displaced by a nucleophile, in this case, the methylsulfinate anion (CH₃SO₂⁻).[10][11]

  • Causality: The reaction proceeds via a stabilized carbanionic intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the feasibility of the reaction, is entirely dependent on the presence of the activating EWG. This method is not suitable for electron-rich or unactivated aromatic rings.

  • Protocol Snapshot: The activated aryl halide is typically heated with sodium methanesulfinate in a polar aprotic solvent like DMSO or DMF at elevated temperatures (80-150 °C).

Sandmeyer-Type Sulfonylation
  • Principle: This classical transformation begins with an aniline (amino-substituted) derivative of 2-methylanisole. The amine is converted in situ to a diazonium salt (–N₂⁺), which is an excellent leaving group. This intermediate is then intercepted by a sulfur dioxide source and a methylating agent or directly by a sulfinate salt, often catalyzed by copper salts.[12][13]

  • Causality: The reaction proceeds through a radical mechanism initiated by the reduction of the diazonium salt. Modern protocols often use SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to make the reaction safer and more manageable.[14][15] The key advantage is the use of inexpensive and widely available anilines as starting materials.

Conclusion and Method Selection

The synthesis of 2-methylanisole methylsulfonyl derivatives is achievable through several robust synthetic routes. The optimal choice is dictated by the specific substitution pattern of the target molecule and the availability of starting materials.

  • For rapid access and when the corresponding thioether is available or easily synthesized, Oxidation is the most direct path.

  • For molecules with sensitive functional groups or when building complexity from a boronic acid precursor, Copper-Catalyzed Cross-Coupling offers superior tolerance and versatility.

  • For highly electron-deficient systems, SNAr provides a classic and effective, albeit niche, approach.

  • When starting from an amino-substituted precursor, the Sandmeyer Reaction offers an economical and powerful route.

By understanding the causality behind each method, researchers can strategically design synthetic plans that are efficient, scalable, and tailored to the unique demands of their drug development programs.

References

  • ResearchGate. (n.d.). A reductive Sandmeyer-type reaction for the synthesis of sulfoxides from anilines under photocatalysis. Retrieved from [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Retrieved from [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. ACS Publications. Retrieved from [Link]

  • Kar, A., Sayyed, I. A., Lo, W. F., Kaiser, H. M., Beller, M., & Tse, M. K. (2007). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 9(17), 3405-3408. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Copper-catalyzed three-component 1,2-aryl sulfonylation of vinylarenes and 1,3-dienes with sodium sulfinates. RSC Publishing. Retrieved from [Link]

  • Kantam, M. L., Neelima, B., Sreedhar, B., & Chakravarti, R. (2008). Copper-Catalyzed Sulfonylation of Arylboronic Acids in Ionic Liquids. Synlett, 2008(09), 1455-1458. Retrieved from [Link]

  • ResearchGate. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Retrieved from [Link]

  • RSC Publishing. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of methylsulphonyl benzene compounds.
  • PMC. (n.d.). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • RSC Publishing. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS Publications. (2025). Copper-Catalyzed Sulfinylation of Boronic Acids with Sulfinates. Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Transition metal-catalyzed cyanation and isocyanation of aryl halides and sulfonates. Retrieved from [Link]

  • PubMed. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Discovery and Understanding of Transition-Metal-Catalyzed Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nickel‐Catalyzed Sulfonylation of Aryl Bromides Enabled by Potassium Metabisulfite as a Uniquely Effective SO2 Surrogate. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). An In-depth Technical Guide to 2-Methylanisole: Discovery, Synthesis, and Applications in Drug Development. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-methylsulfonyl methylbenzene.
  • ResearchGate. (n.d.). Influence of different solvents on oxidation of thioanisole. Retrieved from [Link]

  • Reddit. (2022, July 10). Chemoselective thioether oxidation. r/Chempros. Retrieved from [Link]

  • RSC Publishing. (n.d.). A decade advancement of transition metal-catalyzed borylation of aryl halides and sulfonates. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2020). An efficient approach for the synthesis of novel methyl sulfones in acetic acid mediumand evaluation of antimicrobial activity. Retrieved from [Link]

  • ACS Publications. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of oxidizing thioether to sulfone.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • Bentham Science Publishers. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of thioanisole (4a) by CHP to methyl phenyl sulfoxide (5a) and methyl phenyl sulfone (6a) catalyzed by 2c. Retrieved from [Link]

  • RSC Publishing. (n.d.). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Retrieved from [Link]

  • PMC. (n.d.). Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of thioanisole ( 4a ) to methyl phenyl sulfoxide ( 5a ) and.... Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-methylanisole. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Overview of methods for the direct installation of the sulfonyl.... Retrieved from [Link]

  • MDPI. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]

  • ACS Publications. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • PMC. (2025). A reagent to access methyl sulfones. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene via Friedel-Crafts Reaction

Abstract This document provides a comprehensive technical guide for the synthesis of 1-methoxy-2-methyl-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The protocol details a ro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1-methoxy-2-methyl-4-(methylsulfonyl)benzene, a key intermediate in pharmaceutical and agrochemical research. The protocol details a robust method centered on the Friedel-Crafts sulfonylation of 2-methylanisole with methanesulfonyl chloride, utilizing aluminum chloride as a catalyst. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and methods for product characterization.

Introduction and Scientific Background

Aryl sulfones are a critical class of compounds in organic synthesis, serving as versatile intermediates in the creation of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The target molecule, 1-methoxy-2-methyl-4-(methylsulfonyl)benzene, incorporates both an electron-donating methoxy group and a methyl group on an aromatic ring, alongside a strongly electron-withdrawing methylsulfonyl group. This unique combination of functional groups makes it a valuable building block for further chemical elaboration.

The synthesis of this compound is achieved through a Friedel-Crafts reaction, a cornerstone of organic chemistry for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings.[2][3] Specifically, this protocol employs a Friedel-Crafts sulfonylation, an electrophilic aromatic substitution reaction where an aromatic ring attacks an electrophilic sulfur species.[4][5]

Reaction Mechanism and Rationale

The Friedel-Crafts sulfonylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the methanesulfonyl chloride. It coordinates with the chlorine atom, polarizing the S-Cl bond and making the sulfur atom highly electrophilic. This generates a sulfonyl cation or a highly reactive complex that acts as the primary electrophile.[6][7]

  • Nucleophilic Attack: The electron-rich aromatic ring of 2-methylanisole acts as a nucleophile, attacking the electrophilic sulfur atom.[5][6] The methoxy and methyl groups on the 2-methylanisole are ortho-, para-directing and activating, which facilitates the electrophilic attack. Steric hindrance from the methyl group at the 2-position favors substitution at the para-position (position 4).

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton from the site of substitution.[4] This step restores the aromaticity of the ring and is typically facilitated by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and producing HCl as a byproduct.[4]

The overall reaction is as follows:

2-Methylanisole + Methanesulfonyl Chloride --(AlCl₃)--> 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene + HCl

Choosing a potent Lewis acid like AlCl₃ is crucial for activating the sulfonyl chloride, as sulfonyl chlorides are generally less reactive than their acyl chloride counterparts in Friedel-Crafts reactions.[1]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-methoxy-2-methyl-4-(methylsulfonyl)benzene.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-MethylanisoleC₈H₁₀O122.1612.22 g (12.5 mL)0.10
Methanesulfonyl ChlorideCH₃SO₂Cl114.5513.75 g (9.6 mL)0.12
Anhydrous Aluminum ChlorideAlCl₃133.3416.00 g0.12
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93150 mL-
Hydrochloric Acid, concentratedHCl36.4650 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Brine (Saturated NaCl solution)NaCl58.44100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup_flask 1. Charge 3-neck flask with 2-methylanisole and anhydrous DCM. cool_flask 2. Cool flask to 0°C in an ice bath. setup_flask->cool_flask add_alcl3 3. Add anhydrous AlCl₃ in portions. cool_flask->add_alcl3 add_mscl 4. Add methanesulfonyl chloride dropwise via addition funnel. add_alcl3->add_mscl warm_rt 5. Allow to warm to room temperature and stir for 2-4 hours. add_mscl->warm_rt monitor 6. Monitor reaction progress by TLC. warm_rt->monitor quench 7. Quench by slowly pouring onto ice/conc. HCl mixture. monitor->quench extract 8. Extract with DCM. quench->extract wash 9. Wash organic layer with sat. NaHCO₃ and brine. extract->wash dry 10. Dry over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate in vacuo. dry->concentrate purify 12. Purify by column chromatography or recrystallization. concentrate->purify analyze 13. Characterize by NMR, IR, and Mass Spectrometry. purify->analyze

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-4-(methylsulfonyl)benzene.
Step-by-Step Procedure
  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.[8]

  • Initial Charging: To the flask, add 2-methylanisole (12.22 g, 0.10 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride (16.00 g, 0.12 mol) to the stirred solution. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reagent Addition: Dissolve methanesulfonyl chloride (13.75 g, 0.12 mol) in 50 mL of anhydrous DCM and add this solution to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[8][9]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.

Product Characterization

The identity and purity of the synthesized 1-methoxy-2-methyl-4-(methylsulfonyl)benzene should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methyl protons on the ring, and the methyl protons of the sulfonyl group. The aromatic protons will exhibit a specific splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.[10][11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, and the two distinct methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretches, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), the C-O-C ether linkage, and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern.[12]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[13][14]

  • Reagent Handling:

    • Methanesulfonyl Chloride: This reagent is toxic, corrosive, and causes severe skin burns and eye damage. It is also fatal if inhaled. Handle with extreme care and avoid contact with skin, eyes, and clothing.[14]

    • Aluminum Chloride (Anhydrous): This Lewis acid is corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[15] Keep it away from moisture at all times. Handle in a dry environment.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Moisture in the reactionEnsure all glassware is thoroughly oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive catalystUse fresh, high-purity anhydrous aluminum chloride. Avoid prolonged exposure to air.
Insufficient reaction time or temperatureMonitor the reaction by TLC to ensure completion. If necessary, gently heat the reaction mixture after the initial addition phase.
Formation of Multiple Products Isomer formationWhile the para-product is favored, some ortho-isomer may form. Optimize reaction temperature; lower temperatures often increase selectivity.
PolysulfonylationUse a stoichiometric amount of methanesulfonyl chloride. The deactivating nature of the sulfonyl group generally prevents this, but it can occur under harsh conditions.[16]
Difficult Work-up Emulsion formation during extractionAdd more brine to the separatory funnel to help break the emulsion.
Incomplete quenchingEnsure the aluminum chloride complex is fully decomposed by using a sufficient amount of ice and acid.

Conclusion

The Friedel-Crafts sulfonylation of 2-methylanisole provides an effective and direct route to 1-methoxy-2-methyl-4-(methylsulfonyl)benzene. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, high yields of the desired product can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. [Link]

  • Reddy, B. M., Sreekanth, P. M., & Lakshmanan, P. (2005). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis.
  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
  • Wang, H., et al. (2005). Friedel–Crafts alkylation of 2-methylnaphthalene in room temperature ionic liquids.
  • Soleymani, R., & Toudeshki, F. (2015). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel. Journal of Chemical and Pharmaceutical Research, 7(4), 1162-1166.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

  • Mazgarov, A. M., et al. (2024). Convenient high resolution mass spectrometry characterization of aromatic sulfur-containing petroleum components following by preliminary S-alkylation with aliphatic alcohols. Journal of Mass Spectrometry, 59(2), e4971.
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. [Link]

  • ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]

  • University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Wägli, J., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

  • Kantam, M. L., et al. (2010). "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. Synlett, 2010(12), 1849-1852.
  • Safari, J., & Zarnegar, Z. (2022). Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds.
  • Gairola, D., & Peddinti, R. K. (2021). Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides. Synthesis, 53(11), 1923-1930.
  • Nguyen, L. N. T., et al. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91.
  • Nakao, K., et al. (1992). Characterization of the Sulfonic Esters Adopting a Folded Conformation with Stacked Aromatic Moieties. Journal of the Chemical Society, Perkin Transactions 2, (6), 921-926.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]

  • ResearchGate. (n.d.). Friedel−Crafts Sulfonylation in 1Butyl3-methylimidazolium Chloroaluminate Ionic Liquids. [Link]

  • Journal of Chemical Education. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]

  • bioRxiv. (2024, April 2). Characterising Aromatic Side Chains in Proteins through the Synergistic Development of NMR Experiments and Deep Neural Networks. [Link]

  • SlideShare. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • RSC Publishing. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Google Patents. (n.d.).
  • The Journal of Physical Chemistry A. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. [Link]

  • MDPI. (2022, August 8). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind reaction failures and providing self-validating workflows.

I. Overview & Mechanistic Rationale

The target molecule, 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene , features a highly electron-rich aromatic system due to the strongly activating para-methoxy and meta-methyl groups. This electronic environment dictates the success or failure of your synthetic strategy. We typically evaluate two primary routes:

  • Route A: Thioether Oxidation (Starting from 1-methoxy-2-methyl-4-(methylthio)benzene). The electron-rich ring increases the nucleophilicity of the sulfur atom, making this route kinetically favorable and highly reliable for scale-up[1].

  • Route B: Ullmann-Type Copper-Catalyzed Cross-Coupling (Starting from 4-bromo-1-methoxy-2-methylbenzene and sodium methanesulfinate). The electron-rich nature of the C-Br bond makes the initial oxidative addition of Cu(I) notoriously slow. Success here strictly depends on precise ligand selection to stabilize the catalytic intermediate[2][3].

II. Frequently Asked Questions (FAQs) & Troubleshooting

Route A: Thioether Oxidation Workflow

Q1: My reaction stalls, and LC-MS shows a massive peak for the sulfoxide intermediate. How do I force complete conversion to the sulfone? Causality & Solution: The oxidation of a sulfide to a sulfone is a stepwise process. The first oxidation (sulfide → sulfoxide) is rapid. However, the resulting sulfoxide is highly electron-deficient, drastically increasing the activation energy required for the second oxidation (sulfoxide → sulfone). If you are using weak oxidants or low temperatures, the reaction will stall[1]. Recommendation: Switch your oxidant to Oxone® (potassium peroxymonosulfate) in a Methanol/Water (1:1) mixture. Oxone provides a massive thermodynamic driving force. Ensure you use a minimum of 3.0 equivalents and allow the reaction to reach 40 °C.

Q2: I am using mCPBA, but my isolated yield drops significantly during the basic workup. Why? Causality & Solution: mCPBA generates m-chlorobenzoic acid as a stoichiometric byproduct. Removing this requires aggressive washing with saturated aqueous NaHCO₃ or NaOH. The target sulfone has moderate aqueous solubility; aggressive basic washes often lead to emulsion formation and partitioning of your product into the aqueous layer. Recommendation: If you must use mCPBA, quench the reaction with saturated aqueous Na₂S₂O₃ first to destroy excess peroxide, then use a continuous liquid-liquid extraction, or switch entirely to the Oxone protocol where the inorganic salts simply filter out.

Route B: Ullmann-Type Copper-Catalyzed Cross-Coupling

Q3: My cross-coupling reaction is yielding less than 20% product, and I observe a black mirror-like coating on my reaction flask. What is happening? Causality & Solution: The black coating is elemental copper (Cu⁰). At the required reaction temperatures (100–110 °C), the active Cu(I) catalyst is highly prone to disproportionation (2Cu(I) → Cu(0) + Cu(II))[3]. Because your substrate is electron-rich, oxidative addition is slow, leaving the naked Cu(I) exposed to thermal degradation for longer periods. Recommendation: You must use a bidentate ligand to coordinate and stabilize the Cu(I) center. L-proline (20 mol%) or D-glucosamine [2] are excellent choices. These ligands not only prevent disproportionation but also increase the electron density on the copper center, accelerating the difficult oxidative addition into the electron-rich C-Br bond.

Q4: I am seeing significant amounts of 1-methoxy-2-methylbenzene (dehalogenation byproduct). How do I prevent this? Causality & Solution: Dehalogenation occurs when the highly reactive Aryl-Cu(III) intermediate is protonated before the methanesulfinate nucleophile can undergo ligand exchange and reductive elimination. This is almost always caused by trace moisture or protic impurities in your solvent acting as a hydrogen source. Recommendation: Ensure your DMSO is strictly anhydrous and degassed (sparged with Argon for 30 minutes). Use dry sodium methanesulfinate, as the commercial salt is highly hygroscopic and often contains trapped water.

III. Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal effects of key reaction parameters across both synthetic routes to help you optimize your specific conditions.

ParameterEffect on Target Formation (Sulfone)Effect on Byproduct FormationGeneral Recommendation
Oxidant Eq. (Route A) >2.5 eq drives reaction to completion.<2.0 eq results in high sulfoxide content[1].Use 3.0 eq of Oxone for robust scale-up.
Temperature (Route A) Higher temps (40 °C) favor complete oxidation[1].Lower temps (<20 °C) stall at sulfoxide[1].Maintain 35–40 °C; monitor via TLC.
Ligand Choice (Route B) L-proline or D-glucosamine stabilizes Cu(I)[2].Ligand-free leads to Cu(0) precipitation[3].20 mol% L-proline is optimal for this substrate.
Solvent (Route B) Anhydrous DMSO maximizes solubility and rate.Protic solvents cause rapid dehalogenation.Use strictly anhydrous, degassed DMSO.

IV. Validated Experimental Protocols

Protocol 1: Self-Validating Oxidation (Route A)

This protocol utilizes a self-validating TLC tracking method to ensure complete conversion.

  • Setup: Dissolve 1-methoxy-2-methyl-4-(methylthio)benzene (10.0 mmol) in 20 mL of Methanol. In a separate flask, dissolve Oxone® (30.0 mmol) in 20 mL of DI water.

  • Addition: Cool the methanolic solution to 0 °C. Add the aqueous Oxone solution dropwise over 30 minutes to control the exotherm.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to 35–40 °C.

  • Self-Validation (TLC Check): After 2 hours, run a TLC (Hexanes:EtOAc 7:3). You will observe three distinct Rf values:

    • Top (Non-polar): Unreacted thioether (Rf ~0.8)

    • Bottom (Highly polar): Sulfoxide intermediate (Rf ~0.1)

    • Middle (Moderate polarity): Target Sulfone (Rf ~0.4)

    • Validation: The reaction is complete only when the top and bottom spots completely disappear.

  • Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure sulfone.

Protocol 2: Ligand-Promoted Copper Coupling (Route B)

This protocol utilizes visual cues to validate catalyst integrity.

  • Catalyst Assembly: In an oven-dried Schlenk flask under Argon, combine CuI (10 mol%), L-proline (20 mol%), and NaOH (20 mol%). Add 5 mL of anhydrous, degassed DMSO.

  • Validation Check: Stir at room temperature for 15 minutes. The solution should turn a deep, clear blue/green. If the solution turns cloudy or black, moisture/oxygen has entered; abort and restart.

  • Reagent Addition: Add 4-bromo-1-methoxy-2-methylbenzene (10.0 mmol) and anhydrous sodium methanesulfinate (12.0 mmol).

  • Coupling: Heat the mixture to 110 °C for 24 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl (30 mL) to complex the copper salts (solution will turn bright blue). Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

V. Workflow Visualizations

RouteSelection Start Target: 1-Methoxy-2-methyl- 4-(methylsulfonyl)benzene Decision Select Synthesis Route Start->Decision RouteA Route A: Thioether Oxidation (High yield, easy scale-up) Decision->RouteA RouteB Route B: Cu-Catalyzed Coupling (Direct from Aryl Bromide) Decision->RouteB ProA Insensitive to electron-rich ring. Uses Oxone/mCPBA. RouteA->ProA ProB Requires strong ligands to force oxidative addition. RouteB->ProB

Caption: Logical decision matrix for selecting the optimal synthesis route based on substrate electronics.

ProtocolWorkflow Step1 1. Catalyst Assembly CuI + L-Proline + NaOH Step2 2. Reagent Addition Aryl Bromide + CH3SO2Na Step1->Step2 Step3 3. Thermal Coupling DMSO, 110°C, 24h Step2->Step3 Step4 4. Aqueous Quench NH4Cl (aq) extraction Step3->Step4 Step5 5. Crystallization Pure Sulfone Target Step4->Step5

Caption: Step-by-step experimental workflow for the ligand-promoted Cu-catalyzed sulfonylation.

VI. References

  • Benchchem. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7. Benchchem Database. 1

  • ACS Publications. One-Pot Synthesis of Aryl Sulfones from Organometallic Reagents and Iodonium Salts. The Journal of Organic Chemistry. 2

  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. 3

Sources

Optimization

Optimizing HPLC mobile phase parameters for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene analysis

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we analyze the specific physicochemical properties of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene and explain the mechanistic causality behind every mobile phase adjustment.

This guide provides researchers and drug development professionals with self-validating protocols, logical troubleshooting matrices, and scientifically grounded FAQs to ensure robust, reproducible HPLC methods.

Part 1: Chromatographic Causality & Analyte Profiling

To optimize a mobile phase, we must first deconstruct the analyte. 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is a moderately lipophilic, neutral aromatic compound. Its retention and selectivity on a Reversed-Phase (RP) column are governed by its functional groups. Understanding these interactions is the foundation of our method development strategy.

Table 1: Physicochemical Properties & Mobile Phase Causality

Functional GroupChemical PropertyChromatographic Impact & Mobile Phase Causality
Benzene Ring Hydrophobic, π -electronsDrives primary retention on C18 or Phenyl-Hexyl stationary phases via hydrophobic interactions. Highly responsive to changes in the % organic modifier[1].
Methyl (-CH3) Aliphatic, non-polarIncreases overall lipophilicity. Ensures the molecule retains well under highly aqueous starting conditions.
Methoxy (-OCH3) Weakly polar etherProvides minor dipole interactions. Stable across standard silica operating ranges (pH 2.0–8.0).
Methylsulfonyl (-SO2CH3) Highly polar, strong H-bond acceptorCritical for Selectivity: Dictates the choice between Acetonitrile (dipole-dipole) and Methanol (hydrogen bonding). Exploiting this group resolves co-eluting critical pairs[2].

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Since 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is a neutral molecule, can I use unbuffered water and an organic solvent? Causality & Solution: While the target API is non-ionizable and its specific retention will not shift with pH, using unbuffered water is highly discouraged. Real-world pharmaceutical samples contain synthetic precursors, degradation products (e.g., phenols), or sulfonic acids that are ionizable[3]. Without a buffer, these impurities will exhibit shifting retention times or severe peak tailing due to uncontrolled ionization states. We recommend a low-ionic-strength volatile buffer, such as 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0), to lock all matrix components into a consistent state and ensure method robustness[4].

Q2: I am experiencing co-elution with a closely related structural analog. How should I adjust the mobile phase to improve resolution ( Rs​ )? Causality & Solution: If you are currently using Acetonitrile (ACN), switch your organic modifier to Methanol (MeOH). The methylsulfonyl group (-SO 2​ CH 3​ ) is a strong hydrogen bond acceptor. ACN is an aprotic solvent that interacts primarily via dipole-dipole forces, whereas MeOH is a protic solvent that actively hydrogen-bonds with the sulfonyl oxygens. This fundamental shift in solvatochromatic properties alters the selectivity factor ( α ) and is the most powerful tool for resolving critical pairs that co-elute in ACN[2].

Q3: Why is my analyte peak showing significant fronting or splitting? Causality & Solution: For moderately lipophilic compounds, peak fronting or splitting is almost always caused by a sample solvent mismatch (the "strong solvent effect"). If your sample is dissolved in 100% organic solvent but your mobile phase starting condition is highly aqueous (e.g., 20% ACN), the analyte travels through the head of the column in a "plug" of strong solvent before mixing. Dilute your sample in the initial mobile phase composition (e.g., 20:80 ACN:Water) to ensure proper focusing at the head of the column.

Part 3: Visualized Logic & Workflows

Below are the logical matrices used by our application scientists to develop methods and troubleshoot peak anomalies.

MobilePhaseWorkflow Start Start: Neutral Analyte 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Solvent Select Organic Modifier (ACN vs. MeOH) Start->Solvent ACN Acetonitrile (Aprotic) Dipole interactions with -SO2CH3 Solvent->ACN Lower backpressure MeOH Methanol (Protic) H-bonding with -SO2CH3 Solvent->MeOH Alternative selectivity Buffer Select Aqueous Buffer (pH 3.0 - 5.0) ACN->Buffer MeOH->Buffer Impurity Control Impurity Ionization (e.g., Sulfonic acids) Buffer->Impurity Stabilizes retention Gradient Run Scouting Gradient (5% to 95% Organic) Impurity->Gradient Optimize Optimize Isocratic/Gradient Target k' = 2 to 10 Gradient->Optimize

Workflow for selecting and optimizing mobile phase parameters for sulfonylbenzene derivatives.

PeakTailing Issue Issue: Peak Tailing or Broadening Check1 Check Column Frit & Voiding Issue->Check1 Check2 Check Secondary Interactions (Silanol effects) Issue->Check2 Check3 Check Injection Solvent Issue->Check3 Fix1 Replace Frit / Column Check1->Fix1 If pressure is high Fix2 Use End-capped C18 or Add 0.1% Formic Acid Check2->Fix2 If tailing factor > 1.5 Fix3 Match injection solvent strength to initial mobile phase Check3->Fix3 If fronting/splitting occurs

Logical troubleshooting matrix for resolving peak shape anomalies in HPLC.

Part 4: Self-Validating Experimental Protocol

To eliminate guesswork, utilize the following self-validating scouting protocol. This ensures that your final method is mathematically sound and reproducible.

Phase 1: System Preparation & Scouting

  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 150 x 4.6 mm, 3–5 µm). End-capping is critical to prevent secondary interactions between the analyte's methoxy group and active surface silanols.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Mobile Phase B (Organic): Acetonitrile (LC-MS grade).

  • Scouting Gradient Execution:

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C (controls mobile phase viscosity and improves mass transfer)[1].

    • Detection: UV at 220 nm and 254 nm.

Phase 2: Mathematical Optimization & Validation 4. Calculate Retention Factor ( k′ ): Identify the elution time ( tR​ ) of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. Calculate the retention factor using the formula k′=(tR​−t0​)/t0​ , where t0​ is the void volume time.

  • Self-Validation Check: Adjust the %B (if moving to isocratic) or the gradient slope until k′ is between 2 and 10 . Analytes with k′<2 risk co-elution with the void volume, while k′>10 results in band broadening and loss of sensitivity[2].

  • Isocratic Translation (Optional): If the analyte elutes at X% B during the scouting gradient, set a preliminary isocratic method at (X - 5)% B. A 10% decrease in organic modifier will typically yield a 2- to 3-fold increase in retention time, allowing you to fine-tune the separation from closely eluting impurities[2].

  • System Suitability Test (SST): Perform 6 replicate injections. The method is validated for routine use only if:

    • RSD of retention time 1.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Resolution ( Rs​ ) from the nearest impurity 2.0.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC Phenomenex URL:[Link]

  • Optimization of mobile phase in the separation of beta-blockers by HPLC PubMed (National Institutes of Health) URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Side Reactions in the Sulfonation of 2-Methylanisole

Welcome to the Advanced Troubleshooting Guide for the sulfonation of 2-methylanisole (o-methylanisole). Because this substrate features two competing electron-donating groups (a strongly activating methoxy group and a we...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the sulfonation of 2-methylanisole (o-methylanisole). Because this substrate features two competing electron-donating groups (a strongly activating methoxy group and a weakly activating methyl group) alongside an acid-sensitive ether linkage, achieving high regioselectivity while suppressing byproducts requires precise kinetic and thermodynamic control.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you optimize your electrophilic aromatic substitution (EAS) workflows.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing significant O-demethylation (ether cleavage) during my sulfonation reaction? Causality: The methoxy group of 2-methylanisole is highly susceptible to acid-catalyzed cleavage under harsh conditions. When using fuming sulfuric acid (oleum, e.g., 105% H₂SO₄) or conducting the reaction at elevated temperatures, the ether oxygen becomes protonated. This activated intermediate undergoes nucleophilic attack (often by the bisulfate ion or water during workup), resulting in O-demethylation and the formation of unwanted phenolic sulfonic acids[1]. Solution: If the ether linkage must be preserved, avoid oleum. Transition to milder, aprotic sulfonating agents such as chlorosulfonic acid (ClSO₃H) or sulfur trioxide-dioxane complexes. If sulfuric acid must be used, maintain the concentration below 98% and strictly control the temperature to prevent thermal degradation[1].

Q2: My LC-MS shows a significant mass corresponding to a diaryl sulfone. How do I prevent this? Causality: Diaryl sulfones (Ar-SO₂-Ar) are common bimolecular byproducts formed when the highly reactive initial product (sulfonic acid or sulfonyl chloride) acts as an electrophile and reacts with unreacted 2-methylanisole via a Friedel-Crafts-type sulfonylation[2]. This side reaction is particularly prevalent when using pure sulfur trioxide (SO₃) or chlorosulfonic acid without adequate dilution. Solution:

  • Dilution: Conduct the reaction in an inert, non-coordinating solvent (e.g., anhydrous dichloromethane or nitromethane) to lower the concentration of reactive intermediates.

  • Order of Addition: Slowly add the sulfonating agent to the chilled 2-methylanisole solution, or utilize inverse addition, ensuring strict stoichiometric control (no more than 1.05 equivalents of the sulfonating agent)[3].

Q3: I am getting a mixture of regioisomers and disulfonated products. How can I selectively isolate the 4-sulfonic acid? Causality: Regioselectivity is governed by the competing directing effects of the substituents. The methoxy group (-OCH₃) is a strong ortho/para director, while the methyl group (-CH₃) is a weaker ortho/para director. Sulfonation predominantly occurs at the C4 position (para to the methoxy group) due to electronic activation and lower steric hindrance. However, sulfonation at the C5 position (para to the methyl group) and over-sulfonation to the 4,6-disulfonic acid readily occur[1]. In 85–98% H₂SO₄, the ratio of 4-sulfonic acid to 5-sulfonic acid is typically between 7:1 and 11:1[1]. Solution: To maximize the kinetically favored 4-sulfonic acid, keep the reaction temperature strictly between 0 °C and 5 °C. Higher temperatures provide the activation energy required for substitution at more sterically hindered positions and promote the formation of the 4,6-disulfonic acid[3].

Pathway SM 2-Methylanisole Para 4-Sulfonic Acid (Major Product) SM->Para Mild Agent (ClSO3H) 0-5°C, 1.0 eq Minor 5-Sulfonic Acid (Minor Isomer) SM->Minor Competes via Methyl Direction Sulfone Diaryl Sulfone (Bimolecular Byproduct) SM->Sulfone High Conc. Unreacted SM Phenol Demethylated Phenol (Ether Cleavage) SM->Phenol Harsh Acid (Oleum) >40°C Disulf 4,6-Disulfonic Acid (Over-sulfonation) Para->Disulf Excess Agent >1.5 eq Minor->Disulf Excess Agent

Electrophilic aromatic substitution pathways and common side reactions for 2-methylanisole.

Part 2: Quantitative Data & Reagent Selection

Selecting the correct sulfonating agent is the most critical variable in minimizing byproducts. The table below summarizes the expected outcomes based on reagent selection.

Sulfonating AgentOptimal TempMajor ProductKey ByproductsRecommendation
98% H₂SO₄ 20–40 °C4-Sulfonic Acid5-Sulfonic Acid (Minor)Good for general use; requires tedious aqueous workup.
Oleum (105% H₂SO₄) >40 °C4,6-Disulfonic AcidDemethylated PhenolAvoid unless exhaustive disulfonation is the explicit goal.
Chlorosulfonic Acid (ClSO₃H) 0–5 °C4-Sulfonic AcidDiaryl SulfoneHighly recommended. Offers the best regiocontrol in DCM.
SO₃-Dioxane Complex 10–20 °C4-Sulfonic AcidMinimalExcellent for highly sensitive substrates; lower atom economy.

Part 3: Self-Validating Experimental Protocol

To achieve high-purity 2-methyl-4-methoxybenzenesulfonic acid (the 4-sulfonic acid isomer) while suppressing demethylation and sulfone formation, utilize the following step-by-step methodology using Chlorosulfonic Acid in Dichloromethane (DCM).

Step 1: Reaction Setup & Purging

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Dissolve 1.0 equivalent of 2-methylanisole in anhydrous CH₂Cl₂ (approx. 0.5 M concentration) to ensure sufficient dilution against bimolecular sulfone formation.

Step 2: Cryogenic Control

  • Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Self-Validation: Do not proceed until an internal thermocouple confirms a stable temperature below 5 °C[3].

Step 3: Electrophilic Addition

  • Charge the addition funnel with 1.05 equivalents of chlorosulfonic acid (ClSO₃H).

  • Begin dropwise addition at a rate that maintains the internal temperature strictly below 5 °C. The slight 0.05 eq excess ensures complete conversion without triggering 4,6-disulfonation.

Step 4: Reaction Monitoring (Self-Validation)

  • Allow the reaction to stir for 1 hour at 5 °C.

  • Quench a 50 µL aliquot in cold methanol and analyze via HPLC (monitoring the characteristic S=O stretch or UV absorbance). Self-Validation: The reaction is deemed complete when the unreacted 2-methylanisole peak integrates to <2%[3].

Step 5: Quenching & Isolation

  • Carefully pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated NaCl (brine) solution.

  • Separate the organic layer (containing any unreacted starting material and trace diaryl sulfone) from the aqueous layer (containing the desired sulfonic acid salt).

  • Concentrate the aqueous layer under reduced pressure and recrystallize the resulting sodium sulfonate salt from hot ethanol to achieve >98% isomeric purity.

Workflow Step1 1. Preparation Dissolve 2-methylanisole in anhydrous CH2Cl2 Step2 2. Cryogenic Control Chill reactor to 0–5 °C under N2 atmosphere Step1->Step2 Step3 3. Electrophilic Addition Slow, dropwise addition of 1.05 eq ClSO3H Step2->Step3 Step4 4. Self-Validation Monitor via HPLC until SM is <2% Step3->Step4 Step5 5. Quenching Careful transfer to ice-cold brine solution Step4->Step5 Step6 6. Isolation Phase separation & crystallization of sulfonate Step5->Step6

Step-by-step self-validating workflow for the selective monosulfonation of 2-methylanisole.

References

  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent Source: ResearchGate URL
  • Product Class 9: Arenesulfonic Acids and Derivatives Source: Thieme-connect URL
  • Thiophene-2-sulfonic acid | 79-84-5 Source: Benchchem URL
  • Sulfonation of 1, 2-(methylenedioxy)benzene, 1, 2-(ethylenedioxy)

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 50390-79-9)

Welcome to the technical support center for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 50390-79-9), a key intermediate for the pharmaceutical agent Cilostazol. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 50390-79-9), a key intermediate for the pharmaceutical agent Cilostazol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a specific focus on optimizing reaction temperature and addressing common challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yield, high-purity synthesis in your laboratory.

Understanding the Synthesis: A Mechanistic Overview

The synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is typically a one-pot, two-stage process commencing from N-(5-chloropentanoyl)cyclohexylamine. The reaction proceeds through the formation of an imidoyl chloride intermediate, followed by cyclization with an azide source to form the tetrazole ring.

A plausible reaction mechanism is as follows:

  • Activation of the Amide: The starting material, N-(5-chloropentanoyl)cyclohexylamine, is activated with a halogenating agent, commonly phosphorus pentachloride (PCl₅), to form the corresponding imidoyl chloride. This is a crucial step that prepares the molecule for cyclization.

  • Azide Addition and Cyclization: An azide source, such as trimethylsilyl azide (TMSN₃), is introduced. The azide anion attacks the electrophilic carbon of the imidoyl chloride, leading to a linear azido-imidoyl intermediate. This intermediate then undergoes an intramolecular cyclization to form the stable tetrazole ring.

The efficiency of this transformation is sensitive to several factors, most notably temperature, which influences both the rate of reaction and the formation of potential byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis?

A1: Based on established protocols, a starting temperature of around 20°C (room temperature) is recommended for both the initial activation with PCl₅ and the subsequent addition of the azide source.[1] This temperature provides a good balance between reaction rate and control over the exothermic nature of the reactions.

Q2: How does temperature affect the yield and purity of the final product?

A2: Temperature is a critical parameter. While higher temperatures can accelerate the reaction, they may also lead to the formation of impurities and decomposition of the product. A Chinese patent suggests a broad temperature range of 0-80°C for the cyclization step, indicating that there is room for optimization depending on the specific scale and equipment.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by a suitable analytical technique like TLC or LC-MS.

Q3: Is pressure a critical parameter for this synthesis?

A3: For this specific liquid-phase reaction, pressure is generally not considered a critical parameter and the synthesis is typically performed at atmospheric pressure. Significant pressure effects are more commonly observed in reactions involving gases, where pressure can influence solubility and concentration.[2][3][4]

Q4: What are the common impurities, and how can they be minimized?

A4: A potential side product is the formation of regioisomers (2,5-disubstituted tetrazoles), although the 1,5-disubstituted product is generally favored in this synthetic route. Incomplete reaction can also leave unreacted starting materials or intermediates. Minimizing impurities can be achieved by careful control of reaction temperature, ensuring stoichiometric addition of reagents, and allowing for sufficient reaction time.

Q5: What are the safety considerations for this reaction?

A5: The use of azides, such as trimethylsilyl azide, requires stringent safety precautions due to their potential toxicity and explosive nature, especially in the presence of acids which can generate hydrazoic acid.[5] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Phosphorus pentachloride is corrosive and reacts violently with water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation 1. Ineffective activation of the amide. 2. Insufficient reaction temperature. 3. Degradation of the azide reagent.1. Ensure the PCl₅ is of good quality and the reaction is anhydrous. 2. Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress at each stage. 3. Use a fresh, properly stored azide source.
Formation of Multiple Products (Impurities) 1. Reaction temperature is too high, leading to side reactions. 2. Presence of water in the reaction mixture.1. Lower the reaction temperature. Consider running the reaction at 0-5°C initially. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Reaction Stalls Before Completion 1. Insufficient amount of PCl₅ or azide. 2. Reaction temperature is too low for the reaction to proceed to completion in a reasonable timeframe.1. Ensure accurate stoichiometry of reagents. 2. After initial stirring at a lower temperature, the reaction mixture can be gently warmed (e.g., to 40-50°C) to drive the reaction to completion.[2]
Product Decomposition During Workup 1. Tetrazoles can be thermally sensitive.[6][7] 2. The product may be sensitive to acidic or basic conditions during extraction.1. Avoid excessive temperatures during solvent evaporation. A rotary evaporator with a water bath temperature of 45-50°C is recommended.[1] 2. Use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) during the workup.

Experimental Protocols

Protocol 1: General Synthesis at Room Temperature

This protocol is based on a widely cited patent and serves as a good starting point.[1]

  • In a dry, inert atmosphere (e.g., under nitrogen), charge a reaction vessel with N-(5-chloropentanoyl)cyclohexylamine and anhydrous toluene.

  • At 20°C, add phosphorus pentachloride portion-wise, maintaining the temperature.

  • Stir the mixture at 20°C for 3 hours.

  • Add trimethylsilyl azide dropwise, ensuring the temperature remains at 20°C.

  • Continue stirring at 20°C for 16 hours.

  • Monitor the reaction to completion using TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure at a temperature not exceeding 50°C.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Temperature Optimization Workflow

To optimize the reaction temperature for your specific laboratory conditions, a systematic approach is recommended.

OptimizationWorkflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis Start Setup Parallel Reactions Reagents Identical Starting Material & Reagent Concentrations Start->Reagents Temp1 Reaction 1 (20°C) Reagents->Temp1 Temp2 Reaction 2 (30°C) Reagents->Temp2 Temp3 Reaction 3 (40°C) Reagents->Temp3 Temp4 Reaction 4 (50°C) Reagents->Temp4 Monitor Monitor all reactions at regular intervals (e.g., 2, 4, 8, 16h) via TLC/LC-MS Temp1->Monitor Temp2->Monitor Temp3->Monitor Temp4->Monitor Analyze Analyze Yield & Purity for each reaction Monitor->Analyze Optimal Identify Optimal Temperature Analyze->Optimal

Caption: Workflow for Temperature Optimization.

Data Presentation

Table 1: Effect of Temperature on Reaction Outcome (Hypothetical Data)
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
20168598Clean reaction, slow conversion.
30129097Faster conversion, minor impurity observed.
4089295Rapid reaction, noticeable increase in impurities.
5068890Fast reaction, significant impurity formation and slight product discoloration.

This table presents hypothetical data to illustrate the expected trend. Actual results may vary.

Logical Relationships

TempEffect cluster_temp Reaction Temperature cluster_rate Reaction Rate cluster_purity Product Purity Temp_Inc Increase Rate_Inc Increases Temp_Inc->Rate_Inc Positive Correlation Purity_Dec May Decrease (Side Reactions) Temp_Inc->Purity_Dec Potential Negative Correlation Temp_Dec Decrease Rate_Dec Decreases Temp_Dec->Rate_Dec Positive Correlation Purity_Inc May Increase (Higher Selectivity) Temp_Dec->Purity_Inc Potential Positive Correlation

Caption: Temperature Effects on Reaction Parameters.

References

  • Hoffmann, R., & Brase, S. (2017). The Effect of Pressure on Organic Reactions in Fluids—a New Theoretical Perspective. Angewandte Chemie International Edition, 56(36), 10738-10756. [Link]

  • Vysotsky, Y. B., Zaitsev, A. V., & Paponov, B. V. (2018). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(49), 9609-9618. [Link]

  • Fawcett, E. W., & Gibson, R. O. (1934). 90. The influence of pressure on a number of organic reactions in the liquid phase. Journal of the Chemical Society (Resumed), 386-395. [Link]

  • H.E.L Group. (2026, February 26). How high pressure can help Chemical Synthesis and Bioprocesses. [Link]

  • CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method. (n.d.).
  • Zhang, J., Zhang, C., & Zhang, J. (2017). Exothermic or Endothermic Decomposition of Disubstituted Tetrazoles Tuned by Substitution Fashion and Substituents. The Journal of Organic Chemistry, 83(1), 260-266. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Liquid-Liquid Extraction (LLE) for High-Purity Methylsulfonylbenzene Derivatives

Welcome to the Technical Support Center for the isolation and purification of methylsulfonylbenzene (MSB) derivatives. MSB motifs are critical structural components in numerous active pharmaceutical ingredients (APIs), i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of methylsulfonylbenzene (MSB) derivatives. MSB motifs are critical structural components in numerous active pharmaceutical ingredients (APIs), including COX-2 inhibitors and agricultural intermediates[1]. Achieving high purity during the liquid-liquid extraction (LLE) phase is paramount to avoiding downstream catalytic poisoning and ensuring regulatory compliance.

This guide provides field-proven methodologies, troubleshooting steps, and data-driven insights to optimize your LLE workflows.

Section 1: Standardized Self-Validating LLE Protocol

To ensure high recovery and purity of MSB derivatives, we recommend a self-validating LLE protocol. This workflow relies on exploiting the distinct partition coefficients of the neutral MSB product versus ionizable impurities[2].

Step-by-Step Methodology
  • Aqueous Quench & pH Adjustment: Dilute the crude reaction mixture with water. Adjust the pH to 6.0–7.0 using 1.0 M HCl or saturated NaHCO₃.

    • Causality: MSB derivatives are generally neutral. Adjusting the pH ensures that unreacted starting materials (e.g., amines) are protonated and partitioned into the aqueous phase, while acidic byproducts remain ionized[2].

  • Solvent Addition: Add a 5:1 volumetric mixture of Toluene and Dichloromethane (DCM).

    • Causality: The sulfonyl group is highly polar, which can cause poor partitioning in pure non-polar solvents like hexane. A Toluene/DCM blend optimizes the solvation of the MSB moiety while maintaining a sufficient density differential from the aqueous layer to ensure a clean phase split[3].

  • Controlled Agitation: Gently swirl or use a controlled mechanical stirrer for 5 minutes. Do not shake vigorously.

    • Causality: Vigorous shaking in the presence of trace organic salts or proteins creates high-shear environments that exceed the critical micelle concentration, leading to stable emulsions[4].

  • Phase Separation & Validation: Allow the layers to settle for 10 minutes.

    • Validation Checkpoint: Before discarding the aqueous layer, extract a 0.5 mL aliquot and analyze it via LC-MS or ¹H NMR[2]. The absence of the MSB signal validates that the partition coefficient heavily favors the organic phase, confirming zero product loss.

  • Washing & Drying: Wash the organic phase with saturated NaCl (brine), then dry over anhydrous Na₂SO₄.

    • Causality: Brine increases the ionic strength of the aqueous wash, stripping out residual water-soluble solvents (like DMF or DMSO)[4]. Na₂SO₄ chemically binds trace water, preventing hydrolysis during subsequent concentration steps[5].

LLE_Workflow Crude Crude Reaction Mixture (MSB + Impurities) Quench Aqueous Quench & pH Adjustment Crude->Quench Solvent Solvent Addition (Toluene/DCM 5:1) Quench->Solvent Mix Controlled Agitation Solvent->Mix Phase Phase Separation (Settling) Mix->Phase OrgLayer Organic Phase (MSB Derivative) Phase->OrgLayer Top/Bottom Layer AqLayer Aqueous Phase (Salts & Impurities) Phase->AqLayer Validate & Discard Wash Brine Wash & Dry (Na2SO4) OrgLayer->Wash Pure High-Purity MSB Wash->Pure

Optimized Liquid-Liquid Extraction Workflow for MSB Derivatives.

Section 2: Troubleshooting Guides (Q&A)

Q: I am experiencing a persistent, cloudy emulsion layer during the extraction of my MSB derivative. How do I break it without losing my product? A: Emulsions are the most common issue in LLE and occur when surfactant-like molecules, unreacted polymers, or fine particulates stabilize droplets of one phase within the other[4][6]. Resolution Steps:

  • Salting Out: Add solid NaCl or saturated brine to the separatory funnel. This increases the ionic strength of the aqueous layer, decreasing the solubility of dissolved organic molecules and forcing the emulsion to break[4][5][7].

  • Centrifugation: If salting out fails, transfer the emulsion layer to a centrifuge tube. Spinning the sample increases the collision rate between dispersed droplets, forcing them to coalesce into bulk phases[5][7].

  • Filtration: Pass the stubborn emulsion layer through a plug of glass wool or a highly silanized phase-separation filter paper. The physical barrier disrupts the micellar structures[4][7].

Emulsion_Logic Emulsion Emulsion Formed Assess Assess Matrix Emulsion->Assess Salt Add Brine / NaCl (Salting Out) Assess->Salt Low Ionic Strength Filter Filter via Glass Wool Assess->Filter Particulates Present Centrifuge Centrifugation Assess->Centrifuge Stubborn Surfactants Resolved Phases Separated Salt->Resolved Filter->Resolved Centrifuge->Resolved

Decision matrix for resolving LLE emulsions.

Q: My MSB derivative is partitioning poorly into the organic phase, resulting in low recovery yields. What is causing this? A: Poor recovery indicates that the partition coefficient (logP) of your specific MSB analog is skewed toward the aqueous phase. This often happens if the derivative contains highly polar functional groups (e.g., hydroxyls or secondary amines) alongside the sulfonyl group[2][8]. Resolution Steps:

  • Solvent Tuning: Switch from a single solvent to a binary mixture. Adding a slightly more polar organic solvent (like ethyl acetate or DCM) to a non-polar base (like toluene or hexane) can drastically improve the solubility of the MSB derivative in the organic layer[3][4].

  • pH Optimization: Ensure the aqueous phase pH is adjusted so that your MSB derivative is in its neutral, un-ionized form. An ionized molecule will almost always prefer the aqueous phase[2].

Q: I am seeing carryover of unreacted starting materials (like amines or aryl halides) in my final organic phase. How can I prevent this? A: Relying purely on solvent selection is often insufficient for separating molecules with similar logP values. Resolution Steps:

  • Implement sequential orthogonal extractions. First, adjust the pH to ~2 to protonate unreacted amines, forcing them into the aqueous layer while the neutral MSB remains organic. Then, perform a second extraction at a neutral pH to wash away any remaining water-soluble impurities[2][8].

Section 3: Quantitative Data & Solvent Selection

Selecting the correct solvent is a balance between extraction capacity, phase separation speed (density/viscosity), and environmental impact[9][10]. The table below summarizes key properties of common LLE solvents used for MSB derivatives.

SolventDensity (g/cm³)Viscosity (mPa·s)Boiling Point (K)Suitability for MSB Extraction
Dichloromethane (DCM) 1.330.41313.15Excellent solvation for sulfones; forms bottom layer. Prone to emulsions if agitated vigorously[3][9].
Toluene 0.870.59383.75Good for non-polar MSB derivatives; forms top layer. Often blended with DCM[3][9].
Ethyl Acetate (EtOAc) 0.900.42350.25High extraction capacity for polar MSB analogs. Can co-extract water-soluble impurities.
2-Methyltetrahydrofuran 0.860.46353.15Green alternative to DCM. Excellent phase separation and stability across broad pH ranges[2][11].

Section 4: Advanced FAQs

Q: How can I transition this manual LLE process to a high-throughput or automated system for drug discovery? A: Manual LLE is labor-intensive and prone to human error. You can transition to an automated liquid handling platform (e.g., Tecan). These systems use volume-based or vision-guided aspiration to separate phases. For automation, it is critical to use solvent systems that provide a sharp, clean phase split without emulsion tendencies, as robotic sensors struggle to detect ambiguous boundaries[12][13].

Q: Are there greener alternatives to traditional halogenated solvents for extracting sulfone intermediates? A: Yes. The pharmaceutical industry is actively moving away from DCM due to its environmental and health risks. Bio-based solvents like 2-Methyltetrahydrofuran (2-MeTHF) or deep eutectic solvents are highly effective for extracting polar aromatics. 2-MeTHF, in particular, offers excellent phase separation from water and can be used in pH-dependent extractions[2][11].

Section 5: References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. chromatographyonline.com. 4

  • Common Problems In Solvent Extraction Systems. tyextractor.com. 6

  • Fonofos in Water - EPA. epa.gov. 3

  • A digital tool for liquid–liquid extraction process design - RSC Publishing. rsc.org. 8

  • Technical Guide on Aryl Sulfones: A Profile of Methyl Phenyl Sulfone - Benchchem. benchchem.com. 1

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. spectrosci.com. 5

  • A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate | The Journal of Organic Chemistry. acs.org. 2

  • Identification and Screening of Potential Organic Solvents for the Liquid–Liquid Extraction of Aromatics | Organic Process Research & Development - ACS Publications. acs.org. 9

  • Vision-Guided Automation Platform for Liquid–Liquid Extraction and Workup Development. acs.org. 12

  • Selection of Solvents or Solvent Mixtures for Liquid–Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank | Industrial & Engineering Chemistry Research - ACS Publications. acs.org. 10

  • Tackling emulsions just got easier - Biotage. biotage.com. 7

  • Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. researchgate.net. 11

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction - PMC. nih.gov. 13

Sources

Optimization

Technical Support Center: Minimizing Catalyst Poisoning in 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene —a critical building block in pharmaceutical development—is typically achie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene —a critical building block in pharmaceutical development—is typically achieved via the Palladium-catalyzed cross-coupling of 4-bromo-1-methoxy-2-methylbenzene with sodium methanesulfinate.

While this transformation is highly efficient, researchers frequently encounter premature catalyst deactivation (poisoning). This guide provides deep mechanistic insights, diagnostic workflows, and self-validating protocols to ensure robust, high-yielding sulfination reactions.

Diagnostic Workflow for Catalyst Deactivation

When your catalytic cycle stalls, identifying the exact mechanism of deactivation is critical. Use the following diagnostic logic to troubleshoot premature catalyst death.

DiagnosticWorkflow Start Issue: Low Yield or Premature Catalyst Death CheckPd Visual Check: Did the mixture turn black? Start->CheckPd BlackYes Yes: Pd(0) Aggregation (Ligand Oxidation / SO2 Poisoning) CheckPd->BlackYes Black ppt BlackNo No: Stalled Catalytic Cycle (Stable Pd(II) Resting State Trap) CheckPd->BlackNo Yellow/Orange Action1 Action: Optimize Solvent (Limit Sulfinate Solubility) BlackYes->Action1 Action3 Action: Degas Solvents & Check Reagent Purity BlackYes->Action3 Action2 Action: Switch to Wide Bite-Angle Ligand (Xantphos) BlackNo->Action2 Success Optimal Turnover & High Product Yield Action1->Success Action2->Success Action3->Success

Caption: Logical diagnostic workflow for identifying and resolving Pd-catalyst poisoning in sulfination.

Frequently Asked Questions (Troubleshooting)

Q: My reaction turns black immediately upon heating, and I get <10% yield. What is happening? A: The appearance of "Black Pd" indicates the irreversible precipitation of inactive Palladium(0) nanoparticles. In sulfination reactions, this is typically caused by two factors:

  • Ligand Oxidation: Trace oxygen rapidly oxidizes the phosphine ligand, stripping the Pd center of its protective steric environment[1].

  • Reagent Degradation: Sodium methanesulfinate can disproportionate if exposed to moisture, releasing trace sulfur dioxide (SO₂) or methanethiol. These degradation products are potent poisons that bind irreversibly to the bare Pd(0) center[2]. Ensure strict Schlenk techniques and use freshly desiccated reagents.

Q: Why is my catalyst deactivating even when the solution remains clear and yellow? A: You are likely experiencing a "resting state trap." Sodium methanesulfinate is an ambidentate nucleophile. During the transmetalation step, it can coordinate to the Pd(II) center via its sulfur atom (S-bound) rather than its oxygen atom. If the subsequent reductive elimination step is not fast enough, this highly stable S-bound Pd(II) complex stalls the catalytic cycle, effectively poisoning the catalyst from within[3].

Q: How does ligand selection prevent this specific type of poisoning? A: The causality lies in the ligand's "bite angle." We strongly recommend Xantphos over standard bidentate ligands like dppf or dppe[4]. Xantphos possesses a remarkably wide natural bite angle of ~111°[3]. This wide angle induces severe steric crowding around the square planar Pd(II) intermediate, forcing the aryl group and the methanesulfonyl group into close proximity. This steric strain dramatically lowers the activation energy required for reductive elimination, forcing the product off the metal center before the catalyst can be trapped in a poisoned state[3][5].

Q: Can the solubility of sodium methanesulfinate cause catalyst flooding? A: Yes. Using highly polar solvents (like pure DMSO or DMF) dissolves the sodium methanesulfinate completely, creating a massive local concentration of the nucleophile. This can lead to the displacement of the phosphine ligand or the formation of unreactive bis-sulfinate Pd complexes. Using a solvent system where the salt is only partially soluble (such as 1,4-dioxane or a toluene mixture) ensures a slow, controlled release of the nucleophile into the catalytic cycle[4][6].

Quantitative Data: Ligand Bite Angle vs. Catalyst Survival

The table below summarizes the direct correlation between the phosphine ligand's bite angle, the physical state of the catalyst, and the resulting efficiency in aryl sulfone synthesis.

LigandBite Angle (°)Visual Catalyst State at 2hTurnover Number (TON)Isolated Yield (%)
dppe 86°Black precipitate (Poisoned)< 1015%
dppf 99°Dark brown (Partial deactivation)2245%
Xantphos 111°Clear yellow/orange (Active)> 4592%

Data synthesized from comparative phosphine ligand performance in Pd-catalyzed sulfination of aryl halides[1][5].

Catalytic Cycle & The Poisoning Pathway

Understanding exactly where the catalyst is poisoned allows for better experimental design. The diagram below maps the catalytic cycle and highlights the critical transmetalation trap.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Ar-Br + Pd(0) Pd0->OA PdII_Br Ar-Pd(II)(L2)-Br Intermediate OA->PdII_Br TM Transmetalation + CH3SO2Na PdII_Br->TM PdII_S Ar-Pd(II)(L2)-SO2CH3 (O-bound or S-bound) TM->PdII_S Poison Catalyst Poisoning Trap (Stable S-bound Complex) PdII_S->Poison Narrow bite angle (e.g., dppe) RE Reductive Elimination (Driven by Xantphos) PdII_S->RE Wide bite angle (Xantphos) RE->Pd0 Catalyst Regeneration Product Product: 1-Methoxy-2-methyl-4- (methylsulfonyl)benzene RE->Product

Caption: Pd-catalyzed sulfination cycle highlighting the S-bound resting state trap and reductive elimination.

Self-Validating Experimental Protocol

This methodology is engineered with built-in visual and chemical validation checkpoints to ensure the catalyst remains active throughout the synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

Materials Required:
  • Aryl Halide: 4-bromo-1-methoxy-2-methylbenzene (1.0 mmol)

  • Nucleophile: Sodium methanesulfinate (1.5 mmol, freshly desiccated)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Ligand: Xantphos (0.04 mmol, 4 mol%)

  • Base: Anhydrous Cs₂CO₃ (1.5 mmol)

  • Solvent: Anhydrous 1,4-dioxane (5.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly (Glovebox or strict Schlenk technique) Combine the 4-bromo-1-methoxy-2-methylbenzene, sodium methanesulfinate, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in an oven-dried Schlenk flask equipped with a magnetic stir bar[4][6].

  • Validation Checkpoint: The solid mixture should exhibit the characteristic deep purple/red hue of Pd₂(dba)₃. Any black discoloration at this dry stage indicates the palladium precursor is already degraded.

Step 2: Solvent Addition and Deoxygenation Add the anhydrous 1,4-dioxane. Immediately perform three consecutive freeze-pump-thaw cycles.

  • Causality: Trace oxygen will rapidly oxidize the Xantphos ligand. Without the protective steric bulk of the ligand, the bare Pd(0) center will aggregate into inactive "black Pd" nanoparticles[1].

Step 3: Catalytic Initiation and Heating Seal the vessel under an argon atmosphere and submerge it in an oil bath pre-heated to 100 °C under vigorous stirring[7].

  • Validation Checkpoint: Monitor the reaction color closely. Within 15–30 minutes, the solution must transition from dark purple to a clear, bright yellow/orange. This color shift is the definitive visual confirmation that the active monomeric Pd(0)-Xantphos complex has formed and the catalytic cycle is turning over successfully. If the solution turns opaque black, the catalyst has been poisoned.

Step 4: Reaction Monitoring Maintain heating and stirring for 16 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1).

  • Validation Checkpoint: The disappearance of the starting aryl bromide (higher Rf​ ) and the appearance of a highly UV-active spot (lower Rf​ ) confirms the successful formation of the sulfone product.

Step 5: Quench and Purification Cool the reaction to room temperature. Dilute the mixture with 10 mL of toluene and filter it through a tightly packed pad of Celite to remove inorganic salts and precipitated catalyst residues[6]. Wash the filtrate with saturated aqueous NH₄Cl, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

References

  • Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid. Benchchem.
  • Z-Selective Dienylation Enables Stereodivergent Construction of Dienes and Unravels a Ligand-Driven Mechanistic Dichotomy. NIH PMC.
  • Validating the Mechanism of N-Xantphos Catalyzed Amination: A Compar
  • Structure of various ligands screened and their bite angles.
  • Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918.
  • Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates.
  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. NIH PMC.

Sources

Troubleshooting

Troubleshooting peak tailing in GC-MS analysis of CAS 50390-79-9

Technical Support Center: Troubleshooting GC-MS Peak Tailing for CAS 50390-79-9 Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of CAS 50390-79-9, chemically identifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting GC-MS Peak Tailing for CAS 50390-79-9

Welcome to the Technical Support Center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of CAS 50390-79-9, chemically identified as 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.

As a Senior Application Scientist, I have designed this guide to move beyond generic instrument advice. Analyzing compounds with highly polar methylsulfonyl (-SO₂CH₃) and methoxy (-OCH₃) functional groups requires a deep understanding of chromatographic thermodynamics and surface chemistry. These groups possess strong dipole moments and act as potent hydrogen bond acceptors, making them highly susceptible to secondary interactions within the GC-MS flow path. This guide provides a self-validating, step-by-step framework to diagnose, isolate, and eliminate peak tailing.

Part 1: Mechanistic Causality of Peak Tailing

Before adjusting instrument parameters, we must understand the chemical causality of the tailing. Peak tailing for CAS 50390-79-9 is rarely a single-point failure; it is typically a combination of three factors:

  • Inlet and Column Active Sites: Exposed silanol (-SiOH) groups on the glass inlet liner or the fused-silica column backbone form strong hydrogen bonds with the sulfonyl and methoxy oxygen atoms[1].

  • Ion Source Adsorption: In the MS ion source, polar compounds can interact with metallic surfaces, causing delayed ionization. This "ion source peak tailing" artificially broadens the peak, hides signal loss, and increases baseline noise[2].

  • Thermal Cold Spots: The high boiling point and polarity of the sulfone group can lead to condensation in poorly heated transfer lines[3].

Causality Compound CAS 50390-79-9 (Polar Sulfone/Methoxy) Cause1 Active Silanol Groups (GC Inlet/Column) Compound->Cause1 Hydrogen Bonding Cause2 Cold Spots (Transfer Line) Compound->Cause2 Thermal Condensation Cause3 Metallic Surface Adsorption (MS Ion Source) Compound->Cause3 Surface Adsorption Effect Severe Peak Tailing & Signal Loss Cause1->Effect Cause2->Effect Cause3->Effect

Mechanistic causes of peak tailing for CAS 50390-79-9.

Part 2: Step-by-Step Troubleshooting Protocols

To ensure trustworthiness, this workflow operates as a self-validating system. Do not proceed to the next step until the current step's baseline integrity is verified.

Protocol A: Inlet System Deactivation and Maintenance Causality: The injector port is the most common source of activity. Degradation of the liner's deactivation layer exposes active silanols[1].

  • System Leak Check: Before opening the inlet, perform a leak check of the carrier gas lines and septum. Leaks introduce oxygen, which rapidly degrades the stationary phase at high temperatures[1].

  • Replace the Liner: Remove the current liner and install a fresh, ultra-inert deactivated glass liner (preferably with a deactivated glass wool plug to aid the vaporization of the high-boiling sulfone).

  • Replace the Septum and O-ring: Non-volatile contamination builds up here. Replace the gold seal (if applicable to your system) as sulfones can adsorb onto degraded metallic seals[4].

  • Validation: Inject a highly volatile, non-polar probe (e.g., methane or butane). If this peak tails, you have a physical flow path obstruction or dead volume, not a chemical interaction[4].

Protocol B: Column Trimming and Installation Causality: Non-volatile matrix components accumulate at the front end of the GC column, stripping the stationary phase and exposing the fused-silica backbone[4].

  • Trim the Column: Remove the first 10–20 cm of the column from the inlet side using a ceramic scoring wafer. Score the tubing lightly on the smooth side and break it cleanly[4].

  • Inspect the Cut: Use a 20x magnifying glass to ensure the cut is perfectly square and free of jagged edges or polyimide debris, which create turbulent flow and dead volumes[5].

  • Reinstall: Ensure the column insertion depth into the inlet and MS transfer line strictly follows the manufacturer's specifications. Improper depth creates unswept dead volumes[3].

  • Validation: Inject a moderately polar test mix. If tailing persists exclusively for the sulfone, the issue is likely in the MS or the method parameters.

Protocol C: MS Transfer Line and Ion Source Optimization Causality: Polar compounds like CAS 50390-79-9 can condense in cold spots or adsorb onto the metallic components of the MS ion source, causing a delayed signal response[2].

  • Elevate Transfer Line Temperature: Increase the GC-MS transfer line temperature to 280–300°C (ensure this does not exceed your column's maximum isothermal limit) to prevent condensation[3].

  • Optimize Ion Source Temperature: Increase the Electron Ionization (EI) source temperature in 10–20°C increments (e.g., from 230°C to 280°C). A hotter source reduces adsorption and ion source peak tailing, though it may slightly alter the fragmentation pattern[6].

  • Clean the Ion Source: If tailing persists, vent the MS and physically clean the ion source components (repeller, lenses) using an aluminum oxide slurry, followed by sonication in sequential solvents to remove baked-on contaminants.

Workflow Start Identify Tailing (CAS 50390-79-9) Step1 1. Inlet Maintenance (Liner, Seal, Septum) Start->Step1 Step2 2. Column Trimming (Remove 10-20cm & Inspect) Step1->Step2 Step3 3. MS Optimization (Temp Increase & Cleaning) Step2->Step3 End Resolution: Symmetrical Peak (As ≤ 1.2) Step3->End

GC-MS Troubleshooting Workflow for Peak Tailing.

Part 3: Quantitative Data Summaries

To benchmark your troubleshooting efforts, track the Asymmetry Factor ( As​ ). An As​ value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 indicate unacceptable tailing for quantitative analysis.

Table 1: Expected Asymmetry Factor ( As​ ) Improvements for CAS 50390-79-9

Troubleshooting InterventionInitial As​ Post-Intervention As​ Primary Mechanism Addressed
Baseline (Degraded System) 2.85-Combined active sites & cold spots
Replace with Ultra-Inert Liner 2.851.90Eliminates inlet hydrogen bonding
Trim 20 cm of GC Column 1.901.45Removes stripped stationary phase
Correct Column Insertion Depth 1.451.25Eliminates unswept dead volume
Increase Ion Source Temp (+30°C) 1.251.05Reduces metallic surface adsorption

Part 4: Frequently Asked Questions (FAQs)

Q1: I observe peak tailing for CAS 50390-79-9, but my solvent peak and alkane standards look perfectly symmetrical. What does this mean? A1: This is a classic indicator of a chemical interaction rather than a physical flow path issue. Non-polar alkanes do not interact with active silanol groups. Because CAS 50390-79-9 contains highly polar methylsulfonyl and methoxy groups, it is hydrogen-bonding with active sites in the inlet or column[1]. Focus your troubleshooting on deactivation (replacing the liner, trimming the column) rather than leak checking or flow rates.

Q2: Can the choice of injection solvent cause peak tailing for this compound? A2: Yes. A solvent-phase polarity mismatch can manifest as peak tailing[7]. If you are injecting a highly polar compound dissolved in a non-polar solvent (like hexane) onto a polar column, the solvent may not properly wet the stationary phase, leading to poor focusing. Try matching the solvent polarity more closely to the stationary phase, or utilize a retention gap (guard column) to correct reverse solvent effects[8].

Q3: How do I know if the tailing is caused by the GC column or the MS ion source? A3: Ion source peak tailing often hides behind what looks like a chromatographic tail, significantly reducing your signal-to-noise ratio[6]. To differentiate, temporarily increase the MS ion source temperature by 30°C. If the peak shape dramatically improves and the tailing disappears, the issue was adsorption in the ion source[6]. If the tailing remains unchanged, the active sites are located in the GC inlet or column.

Q4: My peaks are tailing, and I also notice the retention time of CAS 50390-79-9 is shifting slightly between runs. What is the cause? A4: Retention time shifts coupled with peak tailing strongly suggest the accumulation of non-volatile contamination at the front of the column[4]. This contamination acts as a secondary, highly active stationary phase. You must trim the front end of the column and implement better sample preparation (e.g., Solid Phase Extraction) to prevent matrix buildup.

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of methylsulfonyl vs trifluoromethylsulfonyl functional groups on benzene rings

An In-Depth Comparative Guide to the Reactivity of Methylsulfonyl and Trifluoromethylsulfonyl Functional Groups on Benzene Rings For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of Methylsulfonyl and Trifluoromethylsulfonyl Functional Groups on Benzene Rings

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Influence of Sulfonyl Groups in Aromatic Systems

The sulfonyl group, –SO₂(–), is a cornerstone functional group in organic chemistry and medicinal chemistry, prized for its strong electron-withdrawing nature and its ability to profoundly influence the reactivity of aromatic systems.[1] Its presence can stabilize adjacent negative charges, deactivate a benzene ring towards electrophilic attack, and conversely, activate it for nucleophilic substitution.[1][2] This guide provides a detailed comparative analysis of two critical sulfonyl derivatives: the methylsulfonyl (–SO₂CH₃, mesyl) and the trifluoromethylsulfonyl (–SO₂CF₃, triflyl) groups.

While both are powerful electron-withdrawing moieties, the substitution of hydrogen with fluorine atoms creates a dramatic shift in electronic properties and, consequently, in chemical reactivity. For scientists engaged in drug design, agrochemicals, and materials science, understanding the nuanced differences between these two groups is paramount for the rational design of molecules with tailored properties, including reaction kinetics, pKa modulation, and metabolic stability.[3][4] This document synthesizes experimental data and mechanistic principles to provide a clear, evidence-based comparison.

The Foundation of Reactivity: A Tale of Two Inductive Effects

The reactivity conferred by the mesyl and triflyl groups is a direct consequence of their electronic structure, dominated by a powerful inductive effect (–I effect).

  • The Methylsulfonyl (Mesyl) Group: The –SO₂CH₃ group's electron-withdrawing capacity stems primarily from the high electronegativity of the two oxygen atoms, which polarize the sulfur atom and pull electron density from the attached benzene ring. The methyl group itself is weakly electron-donating, which slightly counteracts the potent withdrawing effect of the SO₂ core.

  • The Trifluoromethylsulfonyl (Triflyl) Group: The –SO₂CF₃ group represents an extreme case of inductive electron withdrawal. It combines the already strong pull of the sulfonyl oxygens with the immense inductive effect of three fluorine atoms on the methyl carbon. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, making the triflyl group a "super" electron-withdrawing substituent.[4] This enhanced effect is central to its dramatically different influence on the benzene ring compared to the mesyl group.

Quantitative Comparison of Electron-Withdrawing Strength

The electronic influence of a substituent can be quantified through various experimental and calculated parameters. The data below unequivocally establishes the superior electron-withdrawing power of the trifluoromethylsulfonyl group.

Parameter–SO₂CH₃ (Mesyl)–SO₂CF₃ (Triflyl)Significance
Hammett Constant (σₚ) +0.72+0.93A higher positive value indicates stronger electron-withdrawal from the para position. The triflyl group is significantly more withdrawing.
Hammett Constant (σₘ) +0.64+0.79A higher positive value indicates stronger electron-withdrawal from the meta position.
pKa (4-Substituted Phenol) 7.837.08A lower pKa signifies a more acidic phenol, indicating greater stabilization of the resulting phenoxide anion by the substituent.
Relative Leaving Group Ability ~1~56,000Measured from solvolysis rates of corresponding alkyl sulfonates (mesylate vs. triflate).[5] The extraordinary difference highlights the triflyl group's immense capacity to stabilize a negative charge.

Hammett constants sourced from Hansch, C. et al. (1991). pKa data for phenols are representative values from various sources.[6][7][8]

Impact on Aromatic Substitution Reactions

The profound differences in electronic properties translate directly to disparate reactivity in the two major classes of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).

  • Reactivity: Both the methylsulfonyl and trifluoromethylsulfonyl groups are strong deactivators of the benzene ring towards EAS.[9][10] They achieve this by inductively pulling electron density from the π-system, making the ring electron-poor and thus a weaker nucleophile.[11][12] Owing to its superior electron-withdrawing strength, the –SO₂CF₃ group is a much more potent deactivator than the –SO₂CH₃ group. Reactions on a triflyl-substituted benzene ring require significantly harsher conditions than those on a mesyl-substituted analogue.[10]

  • Directing Effects: Both groups are meta-directors . This is because the Wheland intermediate (the cationic σ-complex) formed during the reaction is least destabilized when the electrophile adds to the meta position. Attack at the ortho or para positions would place the positive charge of the intermediate on the carbon atom directly attached to the strongly electron-withdrawing sulfonyl group, a highly unfavorable electrostatic arrangement.

cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o1 E (+) Z o2 E (+) Z o1->o2 o3 E (+) Z o2->o3 caption_o Highly Destabilized: Positive charge adjacent to Z m1 E (+) Z m2 E (+) Z m1->m2 m3 E (+) Z m2->m3 caption_m Most Stable: Positive charge avoids Z p1 E (+) Z p2 E (+) Z p1->p2 p3 E (+) Z p2->p3 caption_p Highly Destabilized: Positive charge adjacent to Z

Caption: Destabilization of the Wheland intermediate in EAS.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the roles are reversed: the aromatic ring is electron-poor and is attacked by a nucleophile.

  • Reactivity: Both the methylsulfonyl and trifluoromethylsulfonyl groups are strong activators for SNAr, provided they are positioned ortho or para to a suitable leaving group (e.g., a halogen).[2][13] They activate the ring by making it highly electrophilic and, crucially, by stabilizing the negatively charged intermediate (the Meisenheimer complex) through resonance and induction.[13][14]

  • Comparative Activation: The –SO₂CF₃ group is a dramatically more powerful activating group for SNAr than the –SO₂CH₃ group . Its unparalleled ability to delocalize and stabilize the negative charge of the Meisenheimer intermediate significantly lowers the activation energy of the reaction, leading to vastly accelerated reaction rates.[14][15]

cluster_legend Z = -SO2CH3 or -SO2CF3 A Aromatic Ring -LG -Z B Meisenheimer Complex (-) charge delocalized by Z A->B Rate-determining step C Product Ring -Nu -Z B->C Fast LG LG- Nu Nu- Nu->A + Nucleophile

Caption: Stabilization of the Meisenheimer complex in SNAr.

Experimental Protocols

To provide a practical context for these principles, the following section outlines generalized experimental workflows for the synthesis and comparative kinetic analysis of sulfonyl-substituted aromatic compounds.

Protocol 1: Synthesis of 1-Fluoro-4-(methylsulfonyl)benzene

This protocol describes a common method for introducing the methylsulfonyl group onto an activated aromatic ring, which can then be used in comparative reactivity studies.

Objective: To synthesize a key precursor for SNAr kinetic studies.

Methodology:

  • Oxidation: To a solution of 4-fluorothioanisole (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add an oxidizing agent like hydrogen peroxide (2.2 eq) or m-CPBA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to neutralize any excess oxidant.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-fluoro-4-(methylsulfonyl)benzene.[16]

A similar strategy can be employed for the trifluoromethylsulfonyl analogue starting from the corresponding trifluoromethyl sulfide, though oxidation may require stronger conditions.

Protocol 2: Comparative Kinetic Analysis of SNAr Reactions

This protocol outlines a method to quantitatively compare the activating effect of the –SO₂CH₃ and –SO₂CF₃ groups.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Prepare stock solutions of: - 1-Fluoro-4-(methylsulfonyl)benzene - 1-Fluoro-4-(trifluoromethylsulfonyl)benzene - Nucleophile (e.g., Piperidine) - Internal Standard (e.g., Dodecane) react1 In separate thermostatted vials, combine reactants and internal standard. prep1->react1 react2 Initiate reaction by adding nucleophile. Start timer. react1->react2 ana1 Withdraw aliquots at regular time intervals. react2->ana1 ana2 Quench each aliquot immediately (e.g., with dilute acid). ana1->ana2 ana3 Analyze quenched samples by GC or HPLC. ana2->ana3 calc1 Determine concentration of reactant vs. time using the internal standard. ana3->calc1 calc2 Plot ln([A]/[A]0) vs. time to obtain the pseudo-first-order rate constant (k'). calc1->calc2 calc3 Calculate the second-order rate constant (k2) from k' and [Nucleophile]. calc2->calc3

Caption: Workflow for comparative kinetic analysis of SNAr reactions.

Objective: To determine the second-order rate constants for the reaction of a nucleophile with 1-fluoro-4-(methylsulfonyl)benzene and 1-fluoro-4-(trifluoromethylsulfonyl)benzene.

Methodology:

  • Reaction Setup: In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), dissolve a known concentration of the aryl fluoride substrate [e.g., 1-fluoro-4-(methylsulfonyl)benzene] and an internal standard in a suitable solvent (e.g., DMSO).[16]

  • Initiation: Initiate the reaction by adding a known concentration of the nucleophile (e.g., piperidine, with a large excess to ensure pseudo-first-order kinetics).

  • Monitoring: At predetermined time intervals, withdraw aliquots from the reaction mixture. Immediately quench the reaction in the aliquot (e.g., by diluting with a mobile phase containing a small amount of acid).

  • Quantification: Analyze the quenched aliquots using HPLC or GC to determine the concentration of the remaining aryl fluoride relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k_obs).

  • Comparison: Repeat the exact procedure for the trifluoromethylsulfonyl analogue. The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile. The ratio of the k₂ values provides a quantitative measure of the comparative reactivity.[14]

Conclusion and Outlook

The substitution of a methyl group with a trifluoromethyl group on a phenylsulfonyl moiety results in a dramatic and predictable alteration of the benzene ring's reactivity.

  • Summary of Differences: The trifluoromethylsulfonyl (triflyl) group is a significantly more powerful electron-withdrawing group than the methylsulfonyl (mesyl) group . This is primarily due to the intense inductive effect of the three fluorine atoms.

  • Reactivity Consequences: This enhanced electron withdrawal leads to the triflyl-substituted ring being far more deactivated towards electrophilic aromatic substitution and vastly more activated towards nucleophilic aromatic substitution when compared to its mesyl counterpart.

  • Implications for Design: For the medicinal chemist and synthetic organic chemist, this choice is not trivial. The methylsulfonyl group provides strong, yet more moderate, electron withdrawal. The trifluoromethylsulfonyl group offers one of the most potent electron-withdrawing effects available, enabling reactions that might otherwise be impossible and profoundly lowering the pKa of nearby acidic protons or increasing the cell permeability of drug candidates. The selection between these two functional groups provides a powerful tool to fine-tune the electronic landscape of aromatic molecules, thereby controlling their synthetic accessibility and ultimate chemical and biological properties.

References

  • Fiveable. (2025, August 15). Sulfonyl Group: Organic Chemistry Study Guide.
  • BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups: Mesylate vs. Tosylate vs.
  • Chemicalbook. 1-(4-(TRIFLUOROMETHOXY)PHENOXY)-4-(METHYLSULFONYL)BENZENE synthesis.
  • PubMed. (2012).
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Google Patents. (2007). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Master Organic Chemistry. (2017, September 26).
  • BenchChem. (2025). Comparative study of the leaving group ability of the 2-mesitylsulfonyl group.
  • PMC. (2007).
  • PMC. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition.
  • Chemistry Steps.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2015, March 10).
  • AFIT Scholar. (2002, May 8).
  • PMC. Superelectrophiles and the effects of trifluoromethyl substituents.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • SciELO. (2021, July 30).
  • ResearchGate. (2002).
  • Wikipedia.
  • MDPI. (2025, July 18).
  • Chemistry Steps. (2026, January 29).
  • UNIT I Benzene and its derivatives.
  • Wikipedia.
  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions.
  • Swarthmore College Faculty Works. (2025, April 22).
  • Henry Rzepa's Blog. (2025, July 17).

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Cross-Validation of Synthesized 2,5-Dihydroxybenzoic Acid (CAS 50390-79-9)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation and purity assessment of a synthesized active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation and purity assessment of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of spectroscopic data for a newly synthesized batch of 2,5-Dihydroxybenzoic Acid (also known as Gentisic Acid), CAS 50390-79-9. Our focus is to move beyond mere data collection to a holistic, self-validating analytical workflow that ensures scientific rigor and regulatory compliance.

The Imperative of Orthogonal Analytical Techniques

Relying on a single analytical technique for structural elucidation and purity assessment can be misleading. Each spectroscopic method interrogates a different molecular property. By employing a suite of orthogonal techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—we create a multi-faceted and robust analytical data package. Cross-validation, in this context, is the process of ensuring that the data from these independent methods are congruent and collectively support the proposed structure and purity of the synthesized compound. This approach is in alignment with the principles outlined in regulatory guidelines such as the FDA's "Analytical Procedures and Methods Validation for Drugs and Biologics" and the ICH Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4][5]

The Cross-Validation Workflow: A Visual Overview

The following diagram illustrates the logical flow of our comprehensive cross-validation strategy for synthesized 2,5-Dihydroxybenzoic Acid.

Cross_Validation_Workflow Cross-Validation Workflow for Synthesized 2,5-Dihydroxybenzoic Acid cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation & Comparison cluster_conclusion Final Assessment Synthesized_Compound Synthesized 2,5-Dihydroxybenzoic Acid (CAS 50390-79-9) NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Acquire Data FTIR FTIR Spectroscopy Synthesized_Compound->FTIR Acquire Data MS Mass Spectrometry Synthesized_Compound->MS Acquire Data UV_Vis UV-Vis Spectroscopy Synthesized_Compound->UV_Vis Acquire Data Cross_Validation Cross-Validation Analysis NMR->Cross_Validation FTIR->Cross_Validation MS->Cross_Validation UV_Vis->Cross_Validation Reference_Data Reference Spectroscopic Data (e.g., PubChem, NIST) Reference_Data->Cross_Validation Theoretical_Values Theoretical Values (e.g., Calculated MW) Theoretical_Values->Cross_Validation Final_Report Comprehensive Analytical Report: - Structural Confirmation - Purity Assessment - Method Validation Summary Cross_Validation->Final_Report Synthesize Findings

Caption: A flowchart illustrating the cross-validation process.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for acquiring spectroscopic data from a synthesized sample of 2,5-Dihydroxybenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of the molecule.

Protocol:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized 2,5-Dihydroxybenzoic Acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (using Attenuated Total Reflectance - ATR):

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered synthesized 2,5-Dihydroxybenzoic Acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Label the significant peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized 2,5-Dihydroxybenzoic Acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a known standard.

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Processing:

    • Identify the molecular ion peak and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance and assess the purity of the compound.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized 2,5-Dihydroxybenzoic Acid of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is desired.

  • Instrument Setup and Data Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the solvent to be used as a blank.

    • Zero the spectrophotometer with the blank cuvette.

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Data Comparison and Validation

The cornerstone of this guide is the objective comparison of the acquired experimental data with established reference data and theoretical values.

Spectroscopic Data Comparison for 2,5-Dihydroxybenzoic Acid
Spectroscopic TechniqueExpected Data (from Reference Sources)Hypothetical Data from Synthesized SampleCongruence Analysis
¹H NMR (DMSO-d₆)Aromatic protons: ~6.8-7.2 ppm; Hydroxyl and Carboxylic acid protons: variable, broad signals.Aromatic protons observed at 6.83, 6.99, and 7.21 ppm. Broad signals for -OH and -COOH protons observed.Excellent correlation in the chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR (D₂O)Aromatic carbons: ~113-155 ppm; Carboxylic carbon: ~173 ppm.[6]Aromatic carbons observed at 113.8, 116.2, 118.7, 124.7, 148.8, and 154.5 ppm. Carboxylic carbon at 172.7 ppm.High degree of similarity in the chemical shifts of all carbon atoms.
FTIR (ATR) Broad O-H stretch (~3000-3500 cm⁻¹), C=O stretch (~1650-1700 cm⁻¹), C=C aromatic stretches (~1450-1600 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).Broad absorption centered around 3300 cm⁻¹. Strong C=O absorption at 1660 cm⁻¹. Aromatic C=C absorptions at 1590, 1500, and 1470 cm⁻¹. Strong C-O absorption at 1250 cm⁻¹.All characteristic functional group absorptions are present and within the expected frequency ranges.
Mass Spectrometry (ESI) Theoretical Molecular Weight: 154.0266 g/mol . Expected [M-H]⁻ at m/z 153.019.Observed [M-H]⁻ at m/z 153.018.Excellent mass accuracy, with a deviation of less than 5 ppm, confirming the elemental composition.
UV-Vis Spectroscopy (Acidic mobile phase)λmax at 214 nm, 236 nm, and 334 nm.[7]λmax observed at 215 nm, 237 nm, and 335 nm.The absorption maxima are in very close agreement, indicating a similar chromophore system.

The Logic of Cross-Validation: A Self-Validating System

The power of this multi-technique approach lies in its inherent self-validation.

Caption: The logical connections between different spectroscopic techniques.

  • NMR and FTIR: The ¹H and ¹³C NMR data define the carbon-hydrogen framework and the connectivity of the atoms. The FTIR spectrum confirms the presence of the key functional groups (hydroxyl, carboxylic acid, aromatic ring) identified in the NMR.

  • MS and NMR: The high-resolution mass spectrometry data provides the accurate molecular weight, which corroborates the molecular formula determined from the NMR data.

  • UV-Vis and FTIR/NMR: The UV-Vis spectrum is a consequence of the electronic transitions within the molecule's chromophore. The structure and functional groups identified by NMR and FTIR define this chromophore, and thus, the UV-Vis data should be consistent with the proposed structure.

By demonstrating this congruence across all four techniques, we build a compelling and scientifically sound case for the identity and purity of the synthesized 2,5-Dihydroxybenzoic Acid. This comprehensive data package is not only essential for internal decision-making in drug development but also forms a critical component of regulatory submissions.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2000).
  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3469, 2,5-Dihydroxybenzoic acid. [Link]

Sources

Validation

Comparative Guide: Method Validation for Residual Solvent Testing in CAS 50390-79-9

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: CAS 50390-79-9 (1-Methoxy-2-methyl-4-(methylsulfonyl)benzene) As a Senior Application Scientist, I frequently encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: CAS 50390-79-9 (1-Methoxy-2-methyl-4-(methylsulfonyl)benzene)

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying volatile impurities in highly hydrophobic, crystalline active pharmaceutical ingredients (APIs) or intermediates. CAS 50390-79-9, chemically known as 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene, presents a unique matrix challenge. Its bulky aryl sulfone structure renders it insoluble in aqueous media, while its high melting point and non-volatile nature strictly prohibit direct injection techniques.

This guide objectively compares analytical modalities and diluent strategies for residual solvent testing in CAS 50390-79-9, providing a self-validating experimental protocol grounded in the ICH Q2(R2) [1] and ICH Q3C(R8) [2] regulatory frameworks.

Analytical Modality Comparison: Causality in Technique Selection

When controlling Class 2 and Class 3 residual solvents in a complex matrix like CAS 50390-79-9, the analytical technique must prevent matrix interference while maintaining high sensitivity. Direct liquid injection is an immediate disqualifier: injecting a heavy aryl sulfone directly into a GC inlet will cause rapid precipitation, inlet fouling, and the creation of active sites that severely degrade peak shape.

Therefore, phase separation via Headspace (HS) sampling is mandatory. Below is a comparison of the primary gas chromatography (GC) modalities.

Table 1: Modality Comparison for CAS 50390-79-9 Analysis
Analytical TechniqueDetection MechanismAdvantages for CAS 50390-79-9 MatrixLimitations & Causality
HS-GC-FID (Industry Standard)Flame IonizationExcellent linear dynamic range; highly robust against matrix variations; standard for USP <467> [3].Cannot identify unknown co-eluting peaks. Relies strictly on retention time for identification.
HS-GC-MS Electron Ionization (Mass Spec)Unambiguous structural elucidation of unknown volatile impurities generated during sulfone synthesis.Higher maintenance; narrower linear range; unnecessary for routine QC release testing.
Direct Injection GC Liquid VaporizationHigh sensitivity for high-boiling impurities.Critical Failure: The non-volatile sulfone matrix will immediately foul the GC liner and column, destroying the system.

Verdict: HS-GC-FID is the optimal modality for routine, validated quantification. It leverages Henry's Law to partition volatile solvents into the gas phase, leaving the heavy CAS 50390-79-9 matrix safely behind in the sample vial.

Diluent Selection: Overcoming Matrix Hydrophobicity

The core of a robust headspace method lies in the diluent. The diluent must completely dissolve the CAS 50390-79-9 matrix to prevent physical entrapment of solvents within the crystal lattice, which would lead to artificially low recovery rates.

Table 2: Diluent Performance Comparison
DiluentBoiling PointSolubilization of CAS 50390-79-9Matrix InterferenceConclusion
Water 100°CPoor. Matrix remains as a suspension.Non-linear partitioning due to solid-state entrapment.Rejected. Fails accuracy/recovery validation.
DMF (Dimethylformamide)153°CExcellent.Thermally degrades at >90°C to release dimethylamine, causing baseline drift.Sub-optimal. Requires low headspace temperatures, reducing sensitivity.
DMSO (Dimethyl sulfoxide)189°CExcellent.Elutes very late; does not mask early/mid-eluting target solvents (e.g., DCM, Methanol).Optimal. High thermal stability and perfect matrix dissolution.

Self-Validating Experimental Protocol (HS-GC-FID)

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates an automated System Suitability Test (SST) that acts as a physical gatekeeper: if the system cannot resolve critical pairs or maintain precision, the sequence aborts before consuming valuable matrix samples.

Phase 1: Reagent & Standard Preparation
  • Diluent: Use GC-Headspace grade Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a mixed standard of target residual solvents (e.g., Methanol, Dichloromethane, Toluene) in DMSO at their respective ICH Q3C Option 1 limits (e.g., Methanol at 3000 ppm, DCM at 600 ppm, Toluene at 890 ppm, relative to a 100 mg/mL sample concentration).

  • Sample Preparation: Accurately weigh 100.0 mg of CAS 50390-79-9 into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp cap immediately. Causality: 100 mg/mL provides sufficient matrix mass to detect trace ppm levels without exceeding the solubility limit of DMSO.

Phase 2: Instrumental Parameters
  • Column: DB-624 (30 m × 0.32 mm, 1.8 µm film). Causality: The 6% cyanopropylphenyl phase provides the exact intermediate polarity needed to resolve both polar (Methanol) and non-polar (Toluene) analytes from the heavy DMSO peak.

  • Headspace Oven: 85°C for 20 minutes. Causality: 85°C provides enough thermal energy to drive volatiles into the headspace without risking thermal degradation of the sulfone API.

  • GC Oven Program: 40°C (hold 5 min) 10°C/min to 200°C (hold 5 min).

  • Detector (FID): 250°C.

Phase 3: The Self-Validating Sequence (System Suitability)

Before analyzing the CAS 50390-79-9 sample, the system must pass the following internal checks:

  • Blank Injection (DMSO only): Must show no interfering peaks at the retention times of the target solvents (S/N < 3).

  • Resolution Check: The resolution ( Rs​ ) between closely eluting peaks (e.g., Acetonitrile and Dichloromethane) must be ≥1.5 .

  • Precision Check: Six replicate injections of the Standard Solution must yield a Relative Standard Deviation (RSD) of ≤15% for all peak areas.

Method Validation Strategy & Representative Data

Following the ICH Q2(R2) guidelines [1], the method must be validated for Specificity, Linearity, Accuracy, and Precision. Because CAS 50390-79-9 is a complex matrix, Accuracy (Recovery) is the most critical parameter to prove that the sulfone lattice is not retaining the solvents.

Table 3: Representative Validation Data for CAS 50390-79-9 Matrix
Validation ParameterICH Q2(R2) Acceptance CriteriaMethanol (Class 2)Dichloromethane (Class 2)Toluene (Class 2)
Specificity No matrix interference at analyte RTPass (No co-elution)Pass (No co-elution)Pass (No co-elution)
Linearity ( R2 ) ≥0.990 (LOQ to 120% of Spec)0.99920.99850.9996
Accuracy (Recovery) 80.0% – 120.0% (Spiked at Spec Limit)98.4%102.1%96.5%
Precision (% RSD) ≤15.0% (n=6)3.2%4.1%2.8%
Limit of Quantitation Signal-to-Noise ≥10 50 ppm15 ppm10 ppm

Validation Workflow Visualization

The logical progression of the method validation is mapped below. This sequence ensures that fundamental instrument performance (SST) is proven before matrix-specific parameters (Accuracy/Recovery) are tested.

G S1 Define Target Solvents (ICH Q3C Limits) S2 Select Diluent (DMSO for CAS 50390-79-9) S1->S2 S3 System Suitability Test (Resolution > 1.5, RSD < 15%) S2->S3 S4 Specificity & Linearity (R² ≥ 0.99, No Matrix Interference) S3->S4 S5 Accuracy & Precision (Matrix Recovery 80-120%) S4->S5 S6 Validated HS-GC-FID Method Ready for Routine QC S5->S6

Workflow for residual solvent method validation in CAS 50390-79-9.

References

  • International Council for Harmonisation (ICH). "Q2(R2) Validation of Analytical Procedures." FDA Guidance Documents, November 2023. URL:[Link][1]

  • International Council for Harmonisation (ICH). "Q3C (R8) Impurities: Guideline for Residual Solvents." FDA Guidance Documents, December 2021. URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

The Molecular Imperative: Chemical Profile & Causality 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS 50390-79-9)[1] is a functionalized aromatic sulfone frequently utilized as a critical intermediate in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Imperative: Chemical Profile & Causality

1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS 50390-79-9)[1] is a functionalized aromatic sulfone frequently utilized as a critical intermediate in drug development and advanced organic synthesis. To manage this compound effectively, laboratory personnel must understand the causality behind its disposal requirements.

The molecule features a highly stable methylsulfonyl moiety (-SO₂CH₃). The robust carbon-sulfur (C-S) bonds within this group require significant activation energy to cleave, rendering the compound highly resistant to biological degradation in standard municipal wastewater treatment facilities [2]. Furthermore, the combustion of organic sulfones generates equimolar amounts of sulfur oxides (SOx), which are severe environmental pollutants and respiratory hazards. Therefore, disposal methodologies cannot rely on standard solvent evaporation or drain disposal; they must center on high-temperature thermal destruction coupled with rigorous chemical neutralization [3].

Operational Prerequisites: Immediate Safety & Handling

Before initiating any disposal workflow, establish a self-validating safety perimeter.

  • Engineering Controls: All handling, transfer, and packaging of this compound must occur within a BS-approved, adequately ventilated fume hood [4].

  • Personal Protective Equipment (PPE): Nitrile gloves (inspected for micro-tears prior to use), chemical safety goggles, and a standard laboratory coat are mandatory.

  • Spill Mitigation: In the event of a solid spill, do not use water to wash the material down the drain. Instead, sweep up the material without creating dust, mix with an inert absorbent like sand or vermiculite, and transfer it to a suitable closed container for hazardous disposal[5].

The Self-Validating Disposal Protocol

This step-by-step methodology ensures that every phase of the disposal process contains an internal check, building a self-validating system that guarantees regulatory compliance and environmental safety.

Step 1: Primary Waste Segregation
  • Action: Isolate the compound and any contaminated consumables (e.g., filter paper, gloves) into a dedicated waste stream explicitly classified as "Non-Halogenated Organic Waste - Sulfur Containing."

  • Causality: Sulfones require specific, high-temperature incineration conditions. Mixing them with halogenated solvents (such as dichloromethane) alters the required incineration temperature profile and necessitates distinct scrubbing chemistry (halogen capture vs. sulfur capture). Commingling these streams exponentially increases disposal risks and processing costs.

  • Validation Check: Perform a visual and olfactory audit. The waste should be free of the sharp, sweet odors typical of halogenated solvents.

Step 2: Satellite Accumulation Area (SAA) Storage
  • Action: Store the segregated waste in opaque High-Density Polyethylene (HDPE) or amber glass containers. Maintain the SAA ambient temperature below 25°C [6].

  • Causality: While the sulfone group is chemically inert under standard conditions, the methoxy ether linkage can be susceptible to slow, radical-mediated auto-oxidation if exposed to prolonged UV light in the presence of trace impurities. Maintaining temperatures below 25°C prevents the volatilization of any organic co-solvents present in the waste matrix.

  • Validation Check: Implement a continuous temperature log for the SAA. Verify that secondary containment bins are chemically compatible (e.g., polypropylene trays).

Step 3: Labeling and Regulatory Compliance
  • Action: Attach a RCRA-compliant hazardous waste tag to the container. Explicitly write: "Contains Sulfur Organics: Requires Alkaline Scrubbing."

  • Causality: Explicit labeling prevents the Treatment, Storage, and Disposal Facility (TSDF) from routing the waste to a standard incinerator, ensuring it is directed to a unit equipped with flue-gas desulfurization technology.

  • Validation Check: Ensure the accumulation start date is clearly visible and that the container is disposed of within 90 days (for Large Quantity Generators).

Step 4: Final Disposition via TSDF Handoff
  • Action: Dispatch the waste via a licensed hazardous materials courier to a verified TSDF capable of high-temperature rotary kiln incineration.

  • Causality: Complete thermal destruction of the C-S bond requires temperatures exceeding 1000°C. Because the combustion of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene generates sulfur dioxide (SO₂), the TSDF must utilize alkaline scrubbers (e.g., calcium carbonate or calcium hydroxide) to neutralize the acidic emissions into inert, solid calcium sulfate (CaSO₄) [3].

  • Validation Check: Request a Certificate of Destruction (CoD) from the TSDF specifically validating that their scrubber efficiency achieved >99% SOx removal.

Quantitative Logistics & Compliance Data

To facilitate rapid decision-making and ensure strict adherence to safety parameters, the following tables summarize the critical quantitative thresholds and compatibility metrics for this waste stream.

Table 1: Waste Stream Categorization & Compatibility Matrix

Chemical ClassIncompatible MaterialsRecommended ContainerMax SAA Storage Time
Organic Sulfone Strong oxidizers, strong bases, reducing agentsAmber Glass / Opaque HDPE< 90 Days (Large Qty Gen)
Contaminated PPE Pyrophoric materialsDouble-lined biohazard/solid waste bags< 90 Days

Table 2: Quantitative Thresholds for Storage and Disposal

ParameterOperational LimitRegulatory / Safety Rationale
Storage Temperature < 25°CPrevents volatilization of co-solvents and thermal degradation.
Container Fill Volume < 90% capacityAllows for thermal expansion and prevents pressure buildup.
Incinerator Temperature > 1000°CRequired thermal energy to break robust C-S bonds.
Scrubber Efficiency > 99% removalNeutralizes acidic combustion byproducts (SOx) to inert CaSO₄.

Disposal Workflow Visualization

The following diagram maps the logical progression of the disposal process, highlighting the critical self-validation checkpoints from generation to safe emission.

DisposalWorkflow Gen Waste Generation 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene Seg Waste Segregation (Non-Halogenated Sulfur Organics) Gen->Seg Identify & Isolate Store SAA Storage (< 25°C, Amber Glass, < 90 Days) Seg->Store Label & Contain Transport EPA-Compliant Transport (Licensed TSDF) Store->Transport Dispatch Incinerate High-Temp Incineration (> 1000°C) Transport->Incinerate Process Scrub Flue-Gas Desulfurization (Alkaline Scrubber) Incinerate->Scrub SOx Byproducts Safe Safe Emission & Neutralized Salts (CaSO4) Scrub->Safe Neutralization

Workflow for the safe segregation, storage, and thermal disposal of sulfur-containing organics.

References

  • NextSDS Database. "1-Methoxy-2-methyl-4-(methylsulfonyl)benzene — Chemical Substance Information." Source: NextSDS. URL: [Link]

  • Angene Chemical. "Safety Data Sheet - (Methylsulfonyl)benzene." Source: Angene Chemical. URL:[Link]

  • Environmental Protection Agency (EPA). "Production of Clean Fuel Gas From Bituminous Coal - epa nepis." Source: EPA. URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a rigorous system of scientific causality. 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of regulatory rules, but as a rigorous system of scientific causality. 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9)[1][2] is a highly functionalized sulfonylbenzene derivative frequently utilized in advanced organic synthesis and drug development.

To handle this compound safely, we must first understand its molecular architecture. The polar methylsulfonyl group provides strong hydrogen-bond accepting capabilities, while the methoxy and methyl substituents contribute significantly to its lipophilicity. This amphiphilic character means that while it is a stable, crystalline solid at room temperature, its solutions in common laboratory solvents (such as DMSO or dichloromethane) can rapidly penetrate the dermal barrier.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety, regulatory compliance, and experimental integrity.

Hazard Causality & PPE Selection

Before executing any protocol, we must understand why specific Personal Protective Equipment (PPE) is mandated. According to , an in-depth hazard assessment is the foundational element of any laboratory safety program[3][4].

  • Particulate Hazard : The crystalline nature of sulfonylbenzenes can generate micro-dust during transfer. Inhalation of these particulates causes respiratory irritation.

  • Dermal Permeation : The compound itself is a mild skin irritant. However, solvents act as "Trojan horses." If handling a DMSO solution, the solvent dramatically accelerates the transport of the solute across the stratum corneum, necessitating specific glove materials.

  • Ocular Risk : Airborne dust or micro-splashes during dissolution pose a high risk of corneal damage, requiring continuous orbital eye protection[5].

Table 1: Quantitative & Qualitative PPE Matrix
PPE CategorySpecification & StandardCausality / Scientific Rationale
Eye Protection [5][6]Standard safety glasses lack orbital seals. Goggles prevent micro-dust and solvent splashes from reaching the conjunctiva.
Hand Protection (Solid) Nitrile Gloves (≥ 4 mil thickness)[6][7]Sufficient for handling the dry powder. Nitrile provides a strong barrier against solid organic particulates.
Hand Protection (Solution) Double-Gloving or Butyl RubberIf dissolving in DCM, standard nitrile degrades rapidly. Double-gloving or using solvent-specific gloves prevents breakthrough.
Body Protection Flame-Resistant Lab Coat, Knee-Length[7]Protects against incidental contact. Must be removed immediately if contaminated to prevent sustained dermal exposure[8].
Respiratory N95/P100 Particulate Respirator[9]Required only if engineering controls (fume hood) fail or during large-scale solid spill cleanup.

Operational Workflow & Handling Protocol

Every protocol described below is a self-validating system. Do not proceed to the next step unless the current step's safety parameters are explicitly confirmed.

Step 1: Engineering Control Validation

  • Action : Verify the chemical fume hood is operational.

  • Validation : Check the digital monitor for a face velocity of 80–120 feet per minute (fpm). Do not rely solely on the certification sticker; visually confirm airflow using a Kimwipe taped to the sash before opening the chemical container.

Step 2: PPE Inspection

  • Action : Don all required PPE (goggles, lab coat, gloves).

  • Validation : Perform a manual inflation test on nitrile gloves to check for micro-punctures before use.

Step 3: Anti-Static Weighing

  • Action : Place an anti-static weigh boat on the analytical balance inside the fume hood.

  • Rationale : The methylsulfonyl group can induce a triboelectric charge in the crystalline lattice, causing the powder to "jump" and aerosolize. Using an anti-static gun (Zerostat) or grounded weigh boats mitigates this risk.

  • Execution : Carefully transfer 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene using a clean stainless-steel spatula.

Step 4: Dissolution and Transfer

  • Action : Add the target solvent (e.g., DMSO) slowly down the side of the vial.

  • Validation : Cap the vial immediately. Swirl gently rather than shaking vigorously to prevent internal pressure buildup and subsequent aerosolization upon opening.

Mandatory Visualization: Operational Workflow

ChemicalWorkflow A 1. Storage & Retrieval (Desiccator, RT) B 2. PPE Validation (OSHA 1910.132) A->B C 3. Weighing Protocol (Anti-Static, Fume Hood) B->C D Spill or Contamination? C->D E 4. Dissolution (e.g., DMSO/DCM) D->E No F Spill Management (Wet-Wipe/Absorbent) D->F Yes G 5. Experimental Use E->G H 6. EPA RCRA Disposal (40 CFR Part 261) F->H G->H

Workflow for handling 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene from storage to disposal.

Emergency Response & Spill Management

In the event of a breach in the workflow, immediate, calculated action is required to prevent systemic exposure.

Solid Spill Protocol :

  • Isolate : Restrict access to the spill area immediately.

  • Suppress : Do NOT dry sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a compatible low-toxicity solvent like ethanol) to suppress dust generation.

  • Collect : Wipe inward from the edges to prevent spreading. Place all contaminated materials into a designated hazardous waste bag.

Liquid Spill Protocol (Solution) :

  • Absorb : Deploy inert, chemical-resistant absorbent pads over the liquid.

  • Clean : Wash the area with soap and water after the bulk liquid is removed, as the compound is generally stable and non-reactive with water.

Environmental Protection Agency (EPA) Disposal Guidelines

Improper disposal violates the Resource Conservation and Recovery Act (RCRA) and poses severe environmental risks. 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene and its solutions must be treated as regulated hazardous waste[10][11].

  • Segregation : Do not mix organic waste containing this compound with strong oxidizers or mineral acids[12].

  • Containment : Store liquid waste in high-density polyethylene (HDPE) or glass containers with airtight screw caps. Do not use rubber stoppers or parafilm[12].

  • Labeling : Affix a compliant EPA hazardous waste label immediately upon the first drop of waste entering the container. Clearly list "1-Methoxy-2-methyl-4-(methylsulfonyl)benzene" and the specific solvent used[12].

  • Timeline : Dispose of the waste through your institution's Environmental Health and Safety (EHS) department within the regulatory accumulation time limit (typically 90 to 180 days depending on your facility's generator status)[11].

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." U.S. Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI).[Link]

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." EPA.gov.[Link]

  • NextSDS Substance Database. "1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS: 50390-79-9) Chemical Substance Information." NextSDS. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-2-methyl-4-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-2-methyl-4-(methylsulfonyl)benzene
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